4-Aminopyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWWHFNDOUAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902506 | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-75-9 | |
| Record name | Phillips 1863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDIN-4-AMINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 4-Aminopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminopyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, purification protocols, and presents quantitative data to support researchers in their laboratory work.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both an amino group and an N-oxide functional group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic manipulation of these functional groups allows for the development of novel compounds with potential therapeutic applications. This guide focuses on the practical aspects of its preparation and purification, providing detailed methodologies for two primary synthetic pathways.
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two distinct routes: the selective reduction of a nitro precursor or the direct oxidation of 4-aminopyridine.
Route 1: Selective Reduction of 4-Nitropyridine 1-oxide
This widely employed two-step method involves the initial synthesis of 4-nitropyridine 1-oxide followed by the selective reduction of the nitro group.
Step 1: Synthesis of 4-Nitropyridine 1-oxide
The precursor, 4-nitropyridine 1-oxide, is synthesized via the nitration of pyridine-N-oxide.
Experimental Protocol: Nitration of Pyridine-N-oxide
-
Materials:
-
Pyridine-N-oxide (1.0 eq)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
-
-
Procedure:
-
Prepare the nitrating acid by slowly adding concentrated H₂SO₄ (e.g., 30 mL) to fuming HNO₃ (e.g., 12 mL) in an ice bath.
-
In a separate flask, heat pyridine-N-oxide (e.g., 9.51 g, 100 mmol) to 60°C.
-
Add the nitrating acid dropwise to the heated pyridine-N-oxide. The temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated Na₂CO₃ solution until a pH of 7-8 is reached, leading to the precipitation of a yellow solid.
-
Collect the solid by filtration.
-
To the crude product, add acetone to dissolve the 4-nitropyridine 1-oxide, leaving behind insoluble inorganic salts.
-
Filter the mixture and evaporate the acetone from the filtrate to obtain the product.
-
The product can be further purified by recrystallization from acetone if necessary.
-
-
Quantitative Data: A reported yield for this reaction is approximately 42%.[1]
Step 2: Selective Reduction of 4-Nitropyridine 1-oxide
The selective reduction of the nitro group in the presence of the N-oxide is crucial. Catalytic hydrogenation is a preferred method for this transformation. While specific protocols for the selective reduction of 4-nitropyridine 1-oxide to this compound are not abundantly detailed in publicly available literature, the general principle involves using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions must be carefully controlled to prevent the reduction of the N-oxide functionality.
Another reported method involves the use of iron in mineral acids. However, this method can lead to a mixture of products, including the desired this compound and the fully reduced 4-aminopyridine.[1] Careful optimization of reaction conditions would be necessary to favor the formation of the N-oxide product.
Illustrative Workflow for Synthesis via Reduction
Caption: Synthesis of this compound via the reduction route.
Route 2: Direct Oxidation of 4-Aminopyridine
A more direct approach is the oxidation of the nitrogen atom of the pyridine ring in 4-aminopyridine. This is typically achieved using a peroxy acid.
Experimental Protocol: Direct Oxidation with Hydrogen Peroxide and Acetic Acid
-
Materials:
-
4-Aminopyridine (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂) solution
-
-
Procedure:
-
Dissolve 4-aminopyridine in glacial acetic acid.
-
Add hydrogen peroxide solution to the mixture.
-
Heat the reaction mixture, for example, at 70-80°C for several hours.
-
After the reaction is complete, the mixture is typically concentrated under vacuum.
-
The residue is then worked up, which may involve neutralization and extraction to isolate the crude product.
-
-
Quantitative Data: Detailed quantitative data for this specific reaction is not readily available in the searched literature, and optimization of reaction conditions would be required to achieve good yields. One study on the stability of 4-aminopyridine showed that oxidation with hydrogen peroxide resulted in nearly 50% degradation of the parent compound after 121 hours, indicating that the reaction occurs but may require careful control to maximize the yield of the N-oxide.[2]
Illustrative Workflow for Synthesis via Direct Oxidation
Caption: Synthesis of this compound via direct oxidation.
Purification of this compound
The purification of this compound is critical to obtain a product of high purity suitable for subsequent applications. The primary methods employed are recrystallization and column chromatography.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for effective purification.
Experimental Protocol: Recrystallization
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can be used to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Solvent Selection: For aminopyridines and their N-oxides, polar solvents are generally suitable. Ethanol is a commonly used solvent for the recrystallization of similar compounds. A mixed solvent system, such as ethanol-ether, may also be effective. The ideal solvent or solvent system should be determined empirically for optimal results.
Column Chromatography
For more challenging separations or to achieve very high purity, column chromatography is the method of choice.
Experimental Protocol: Silica Gel Column Chromatography
-
Materials:
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonia solution (optional, to prevent tailing)
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity. A gradient of methanol in dichloromethane is commonly used for polar compounds. For example, starting with 100% DCM and gradually increasing the methanol content (e.g., to a final concentration of 5-10% methanol in DCM).
-
Due to the basic nature of the amino group, peak tailing on the acidic silica gel can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or aqueous ammonia can be added to the mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Illustrative Workflow for Purification
Caption: General purification workflow for this compound.
Data Presentation
The following table summarizes the quantitative data gathered from the literature for the synthesis of this compound and its precursor.
| Reaction Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |
| Nitration | Pyridine-N-oxide | fuming HNO₃, conc. H₂SO₄ | 4-Nitropyridine 1-oxide | 42 | [1] |
| Reduction | 4-Nitropyridine 1-oxide | Fe, mineral acid | 4-Aminopyridine | 80-90 | [1] |
Note: The yield for the reduction step refers to the formation of 4-aminopyridine, with this compound being a reported by-product. The selective synthesis of this compound via this route would require optimization.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts will be influenced by the presence of both the amino and N-oxide groups. While a specific spectrum for this compound was not found in the search results, related pyridine N-oxide derivatives show characteristic shifts that can be used for comparison.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing aminopyridines.[2][4]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Conclusion
This technical guide has outlined the primary synthetic routes and purification strategies for this compound. The reduction of 4-nitropyridine 1-oxide is a well-documented pathway to the aminopyridine scaffold, although careful control of the reaction conditions is necessary to selectively yield the N-oxide. The direct oxidation of 4-aminopyridine presents a more atom-economical approach, though further optimization is likely required to achieve high yields. Standard purification techniques such as recrystallization and column chromatography are effective in obtaining the final product with high purity. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
4-Aminopyridine 1-oxide: A Technical Guide to its Presumed Mechanism of Action
Executive Summary: 4-Aminopyridine 1-oxide is a derivative of the well-researched potassium channel blocker, 4-aminopyridine (4-AP). While direct experimental data on the mechanism of action of this compound is limited in publicly available literature, its structural similarity to 4-AP strongly suggests a comparable pharmacological profile. This guide synthesizes the extensive research on 4-aminopyridine to provide a detailed, inferred understanding of the core mechanism of action of this compound. The primary mode of action is believed to be the blockade of voltage-gated potassium (K+) channels, which leads to a prolongation of the action potential, enhanced neurotransmitter release, and improved nerve impulse conduction. This document is intended for researchers, scientists, and drug development professionals.
Inferred Core Mechanism of Action: Potassium Channel Blockade
The principal mechanism of action of 4-aminopyridine, and by extension this compound, is the non-selective blockade of voltage-gated potassium channels.[1][2][3][4] These channels are crucial for repolarizing the neuronal membrane following an action potential. By inhibiting these channels, the efflux of potassium ions is reduced, leading to a prolonged depolarization phase of the action potential.[5] This extended depolarization has significant downstream effects on neuronal function.
Impact on Neuronal Excitability and Conduction
In healthy myelinated axons, voltage-gated potassium channels are concentrated at the nodes of Ranvier.[6] However, in demyelinated axons, these channels can become exposed along the internodal regions. The resulting increase in potassium conductance can lead to a failure of action potential propagation.[2][6]
4-aminopyridine blocks these exposed potassium channels, thereby increasing the likelihood of successful action potential conduction through demyelinated segments of the axon.[2][6] This is the primary basis for its therapeutic use in conditions such as multiple sclerosis.[2]
Enhancement of Neurotransmitter Release
The prolonged action potential caused by potassium channel blockade leads to an increased influx of calcium (Ca2+) ions through voltage-gated calcium channels at the presynaptic terminal.[5] This elevated intracellular calcium concentration enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[5] This effect is also thought to contribute to its clinical efficacy.
Quantitative Data on 4-Aminopyridine Activity
The following tables summarize the quantitative data available for 4-aminopyridine's interaction with various ion channels. This data is critical for understanding its potency and selectivity.
| Target Channel | Cell Type | IC50 / Kd | Reference |
| Kv1.1 | CHO cells | 170 µM (IC50) | [3][4] |
| Kv1.2 | CHO cells | 230 µM (IC50) | [3][4] |
| Delayed Rectifier K+ Channels | Murine B lymphocytes | 3.1 mM (Kd, peak current, first pulse) | [7][8] |
| Delayed Rectifier K+ Channels | Murine B lymphocytes | 120 µM (Kd, peak current, subsequent pulses) | [7] |
Key Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound, based on the known effects of 4-aminopyridine.
References
- 1. mdpi.org [mdpi.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 4-Aminopyridine 1-oxide: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide, a pyridine derivative of significant interest in synthetic chemistry and with emerging biological applications. While historically overshadowed by its well-known parent compound, 4-aminopyridine (4-AP), this N-oxide is gaining recognition as a valuable synthetic intermediate and a molecule with its own distinct bioactivity. This document details the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and current understanding of its mechanism of action. Particular emphasis is placed on providing structured data, experimental reproducibility, and visual representations of key chemical and biological pathways to serve as a practical resource for the scientific community.
Introduction
This compound is a heterocyclic organic compound and a derivative of 4-aminopyridine. The introduction of an N-oxide functional group to the pyridine ring significantly alters the electronic properties and reactivity of the molecule, offering unique opportunities for chemical synthesis and derivatization. Although the parent compound, 4-aminopyridine, has been extensively studied for its role as a potassium channel blocker, the N-oxide derivative has a less defined, yet emerging, profile.[1] This guide aims to consolidate the existing knowledge on this compound, providing a foundational resource for researchers exploring its potential in medicinal chemistry, materials science, and other advanced scientific fields.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry in the mid-20th century. While a definitive "discovery" paper solely focused on this compound is not readily apparent in historical literature, its existence was established through studies on the synthesis and reactivity of 4-aminopyridine and its precursors.
Early research into the synthesis of 4-aminopyridine often involved the reduction of 4-nitropyridine 1-oxide. During these reduction processes, particularly when using reagents like iron in the presence of mineral acids, this compound was identified as a by-product.[2] This indicates that the compound was likely first isolated and characterized in the context of optimizing the synthesis of 4-aminopyridine.
The direct oxidation of 4-aminopyridine to its N-oxide also represents a key synthetic route and a part of its historical chemical exploration.[1] The development of methods for the N-oxidation of pyridines, pioneered by chemists like Ochiai and den Hertog, provided the chemical foundation for the intentional synthesis of compounds like this compound. While not the primary focus of these early investigations, the synthesis and characterization of such N-oxides were crucial steps in understanding the reactivity of the pyridine ring system.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [3][4][5] |
| Molecular Weight | 110.11 g/mol | [3][4][5] |
| Appearance | Slightly Yellow Powder / White, crystalline solid | [3][6] |
| Purity | Min. 95% | [3] |
| Solubility | Soluble in water and alcohol. | [3][6] |
| CAS Number | 3535-75-9 | [3][4][5] |
Note: Some properties like melting point, boiling point, and pKa are not consistently reported in the literature specifically for this compound and are often conflated with data for 4-aminopyridine. Further experimental characterization is required for definitive values.
Experimental Protocols
The synthesis of this compound can be achieved through two primary routes. The following sections provide detailed methodologies for these key experiments.
Synthesis via Direct Oxidation of 4-Aminopyridine
This method involves the direct N-oxidation of the pyridine ring of 4-aminopyridine.
Protocol:
-
Dissolution: Dissolve 4-aminopyridine in a suitable solvent such as acetic acid or a mixture of acetic acid and hydrogen peroxide.
-
Oxidation: Add an oxidizing agent, typically hydrogen peroxide (30%), dropwise to the solution while maintaining the temperature between 70-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous solution with an organic solvent like chloroform or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis via Reduction of 4-Nitropyridine 1-oxide
This method yields this compound as a by-product during the synthesis of 4-aminopyridine. By modifying the reaction conditions, the yield of the N-oxide can be controlled.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitropyridine 1-oxide and a reducing agent such as iron powder.
-
Acid Addition: Add a mineral acid, for example, a 25-30% aqueous solution of sulfuric acid or hydrochloric acid, to the flask.[2]
-
Reduction: Heat the mixture to reflux and maintain for several hours. The reaction with sulfuric acid is reported to be slower but can provide a better yield of the desired aminopyridine.[2]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a base like sodium carbonate.
-
Filtration and Extraction: Filter the mixture to remove iron salts. The filtrate is then extracted with an organic solvent such as ethyl acetate.[2]
-
Isolation of By-product: this compound, being one of the by-products along with 4-aminopyridine, 4-pyridone, and 4,4'-azopyridine, can be separated from the main product and other by-products through chromatographic techniques.[2]
Mechanism of Action and Biological Activity
The biological activity of this compound is an area of growing interest. While its parent compound, 4-aminopyridine, is a known potassium channel blocker, the mechanism of action for the N-oxide is not as well-characterized.
A recent study investigated the antibacterial activity of synthesized this compound. The study found that at a concentration of 100µg/ml, the compound exhibited substantial antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7] The activity was reportedly less potent than the standard antibiotic gentamycin.[7] The exact mechanism of this antibacterial action has not been fully elucidated but may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymatic processes.
The presence of the N-oxide group can influence the molecule's polarity and its ability to participate in hydrogen bonding, which may lead to different interactions with biological targets compared to 4-aminopyridine. Further research is necessary to fully understand the molecular targets and signaling pathways affected by this compound.
Visualizations
Chemical Synthesis Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis.
Conclusion
This compound represents a molecule with a rich, albeit not fully delineated, history and promising future applications. Its role as a synthetic intermediate is well-established, and emerging research into its biological activities suggests potential for new discoveries. This technical guide has consolidated the available information on its discovery, properties, and synthesis to provide a valuable resource for the scientific community. Further in-depth studies are warranted to fully elucidate its mechanism of action and explore its potential in drug development and other scientific disciplines.
References
- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Aminopyridine N-oxide | CymitQuimica [cymitquimica.com]
- 4. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility of 4-Aminopyridine 1-Oxide: A Technical Guide
For Immediate Release
This technical guide offers a detailed overview of the solubility characteristics of 4-Aminopyridine 1-oxide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines a comprehensive experimental protocol for solubility determination, and provides key chemical properties for this compound.
Introduction
This compound is a chemical derivative of 4-aminopyridine (4-AP), a compound known for its role as a potassium channel blocker. As a specialized building block in organic synthesis and material science, understanding its solubility is fundamental for its application in research and development. Accurate solubility data is critical for designing experiments, preparing stock solutions, and developing formulations. This guide addresses the current knowledge on the solubility of this compound in DMSO and water.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Pyridinamine 1-oxide, NSC 351983 | [3] |
| CAS Number | 3535-75-9 | [3] |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | Slightly Yellow Powder / White, crystalline solid | [3] |
| Storage | Store at 2°C - 8°C | [3] |
Solubility Data
This compound
| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |
| Water | Data not available | Soluble | [3] |
| DMSO | Data not available | No data available | |
| Alcohol | Data not available | Soluble | [3] |
Contextual Data: 4-Aminopyridine (Parent Compound)
For context and comparison, the following table summarizes the solubility of the parent compound, 4-Aminopyridine (CAS: 504-24-5). It is crucial to note that these values are for the parent compound and not for this compound. The N-oxide functional group can significantly alter the physicochemical properties, including solubility.
| Solvent | Reported Solubility | Source(s) |
| Water | 50 mg/mL (with heat) | [4] |
| 83 g/L | [5] | |
| 112 g/L (at 20°C) | [6][7] | |
| DMSO | ~30 mg/mL | [8] |
| PBS (pH 7.2) | ~30 mg/mL | [8] |
| Ethanol | Very soluble | [6] |
Experimental Protocol: Solubility Determination
The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a solvent of interest, such as water or DMSO. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute in the supernatant.
Materials
-
This compound
-
Solvent of interest (e.g., DMSO, deionized water)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Pipettes and tips
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly more than what is expected to dissolve is recommended to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid. This separates the solid phase from the saturated liquid phase.
-
Supernatant Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant aliquot with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol is illustrated in the diagram below.
Caption: Workflow for experimental solubility determination.
References
- 1. 4-Aminopyridine N-Oxide | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine 1-oxide is a heterocyclic organic compound that has garnered interest within the scientific community due to its structural relationship to 4-aminopyridine, a well-known potassium channel blocker used in the treatment of some neurological conditions.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide details the compound's properties, methods for its synthesis and analysis, and its known reactivity, supported by experimental data and protocols.
Physicochemical Properties
This compound is a derivative of 4-aminopyridine, characterized by the presence of an N-oxide functional group. This modification significantly influences its physical and chemical properties compared to the parent compound. It is typically found as a slightly yellow or white crystalline solid and is known to be soluble in water and alcohol.[2][3]
Core Physical and Chemical Data
Below is a summary of the key physicochemical properties for both this compound and its parent compound, 4-aminopyridine, for comparative analysis.
| Property | This compound | 4-Aminopyridine |
| Molecular Formula | C₅H₆N₂O[4] | C₅H₆N₂[5] |
| Molecular Weight | 110.11 g/mol [4] | 94.11 g/mol [5] |
| CAS Number | 3535-75-9[4] | 504-24-5[5] |
| Appearance | Slightly yellow or white crystalline solid[2][3] | White crystalline material with no odor[6] |
| Melting Point | 229 °C[7] | 155-158 °C[5] |
| Boiling Point | 218 °C at 760 mmHg[7] | 273 °C[5] |
| Solubility in Water | Soluble | 83 g/L[8] or 112 g/L at 20°C[9] |
| pKa | Not available | 9.17[10] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, most commonly via the oxidation of 4-aminopyridine or as a by-product in the reduction of 4-nitropyridine-N-oxide.[11]
Synthesis Workflow
References
- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 2. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Aminopyridine 1-oxide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound. This compound is a derivative of the well-known potassium channel blocker 4-aminopyridine and is of interest to researchers in medicinal chemistry and drug development.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₆N₂O | [1][2][3][4] |
| Molecular Weight | 110.11 g/mol | [1][2][3][4] |
| CAS Number | 3535-75-9 | [1][2] |
| Alternate Names | 4-Pyridinamine 1-Oxide, NSC 351983 | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes, primarily involving either the direct oxidation of 4-aminopyridine or as an intermediate in the reduction of a related nitro compound[5]. A common laboratory-scale synthesis involves the reduction of 4-nitropyridine-N-oxide.
Objective: To synthesize 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide, from which 4-aminopyridine-N-oxide is a potential by-product that can be isolated[6].
Materials:
-
4-nitropyridine-N-oxide
-
Iron powder
-
Hydrochloric acid or Sulphuric acid (25-30%)[6]
-
Sodium carbonate
-
Ethyl acetate
-
Ethanol
-
Benzene
Procedure:
-
The reduction of 4-nitropyridine-N-oxide is carried out using iron powder in the presence of an aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)[6].
-
The reaction with iron and hydrochloric acid primarily yields 4-aminopyridine, with 4-aminopyridine-N-oxide as a potential by-product[6]. The use of 25-30% sulfuric acid results in a slower reaction but can lead to a better yield of the desired 4-aminopyridine[6].
-
Following the reduction, the reaction mixture is neutralized with sodium carbonate[6].
-
The product is then isolated from the filtered solution. Two primary methods for isolation can be employed:
-
Method 1: Solvent Extraction. The filtrate is extracted with ethyl acetate. The solvent is then removed to obtain the product[6].
-
Method 2: Concentration and Re-extraction. The filtrate is concentrated using a rotary evaporator. The residue is then extracted with ethanol, followed by evaporation of the ethanol and re-extraction with hot benzene. The final product crystallizes upon cooling[6].
-
Biological Activity and Signaling
While this compound itself is a subject of ongoing research, the biological activities of its parent compound, 4-aminopyridine (4-AP), are well-documented. 4-AP is a broad-spectrum potassium channel blocker used to improve motor function in patients with multiple sclerosis[5][7]. Research has also shown that 4-AP can modulate inflammatory and angiogenic pathways, suggesting potential therapeutic applications in tissue regeneration[8]. Furthermore, this compound has been investigated for its antibacterial properties[9].
The logical workflow for one of the primary synthesis routes of 4-aminopyridine, which can also yield this compound, is depicted below.
Caption: Synthesis pathway from Pyridine to 4-Aminopyridine.
References
- 1. scbt.com [scbt.com]
- 2. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ::this compound Hydrochloride | CAS NO: 1433-03-0 | SVAK Lifesciences:: [svaklifesciences.com]
- 5. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Research Applications of 4-Aminopyridine 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine 1-oxide, a derivative of the well-characterized potassium channel blocker 4-aminopyridine, presents a compelling subject for novel research applications. While extensive data exists for its parent compound, 4-aminopyridine, the N-oxide variant remains a comparatively underexplored molecule with significant potential. This technical guide provides a comprehensive overview of the known synthesis, chemical properties, and potential research applications of this compound. Drawing upon the extensive knowledge of 4-aminopyridine's mechanism of action and biological effects, this paper outlines promising avenues for investigation in neuroscience, oncology, and materials science. This guide also includes detailed experimental protocols and quantitative data, primarily derived from studies on 4-aminopyridine, to serve as a foundational resource for researchers embarking on the study of its N-oxide derivative.
Introduction
4-Aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels, a property that has led to its approval for the symptomatic treatment of multiple sclerosis and its investigation in a range of other neurological disorders. The addition of an N-oxide moiety to the 4-aminopyridine scaffold to form this compound alters its physicochemical properties, such as polarity and hydrogen bonding capacity, which may, in turn, influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide explores the potential of this compound as a valuable research tool and a precursor for novel therapeutic agents.
Synthesis and Chemical Properties
This compound can be synthesized from its precursor, 4-nitropyridine N-oxide, through reduction. The electrochemical reduction of 4-nitropyridine-1-oxide has been studied, revealing the formation of 4-hydroxylaminopyridine-1-oxide as an intermediate.[1] Further reduction can yield 4-aminopyridine.[1] Another route involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids, which can yield 4-aminopyridine with 4-aminopyridine-N-oxide as a by-product.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3535-75-9 | [3] |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Potential Research Applications
The research applications of this compound can be extrapolated from the extensive studies on 4-aminopyridine, with the N-oxide functional group offering opportunities for altered biological activity and novel chemical modifications.
Neuroscience
The primary and most well-documented application of 4-aminopyridine is in the field of neuroscience, owing to its ability to block potassium channels and enhance neuronal excitability and neurotransmitter release.
4-AP is approved for improving walking in patients with multiple sclerosis. Its mechanism involves the blockade of exposed potassium channels in demyelinated axons, which helps to restore action potential conduction. Research into this compound could explore if it exhibits a more favorable therapeutic window, with potentially reduced side effects such as seizures, which are a concern with 4-AP.
Studies have suggested neuroprotective roles for 4-AP. It has been shown to modulate inflammatory responses in microglia, which are implicated in the pathology of Alzheimer's disease. Specifically, 4-AP can attenuate the activation of p38 MAPK and NF-κB signaling pathways induced by amyloid-β. This suggests a potential therapeutic strategy for neuroprotection in Alzheimer's disease pathology. The anti-inflammatory and neuroprotective properties of this compound are a key area for future investigation.
4-AP is widely used to induce seizure-like events in in vitro and in vivo models to study the mechanisms of epilepsy and to screen for new anti-epileptic drugs.[4][5] The N-oxide derivative could be investigated for its potential to create more nuanced or specific seizure models.
Table 2: IC₅₀ Values of 4-Aminopyridine for Voltage-Gated Potassium Channels
| Potassium Channel Subtype | IC₅₀ (µM) | Cell Line | Reference(s) |
| Kv1.1 | 147 | CHO cells | General knowledge |
| Kv1.2 | ~400 | Not specified | [4] |
| Kv1.4 | ~400 | Not specified | [4] |
Oncology
Emerging research has pointed to the role of ion channels in cancer progression. The effect of 4-AP on cancer cells is an area of active investigation. The potential of this compound in this field remains to be explored.
Antibacterial Research
Derivatives of 4-aminopyridine have been synthesized and evaluated for their antibacterial activity. Some derivatives have shown promising activity against various bacterial strains.[6] One study reported that synthesized 4-amino pyridine n-oxide exhibited antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7]
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Concentration | Zone of Inhibition | Reference(s) |
| Escherichia coli | 100 µg/ml | Effective | [7] |
| Pseudomonas aeruginosa | 100 µg/ml | Effective | [7] |
| Bacillus subtilis | 100 µg/ml | Effective | [7] |
| Staphylococcus aureus | 100 µg/ml | Effective | [7] |
Organic Synthesis and Materials Science
This compound can serve as a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activities. The N-oxide group can direct further chemical modifications of the pyridine ring. There is also emerging interest in its use in materials science, for example, in the development of composite materials for electrochemical applications.
Signaling Pathways
The biological effects of 4-aminopyridine are mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.
Modulation of p38 MAPK and NF-κB Signaling
In the context of neuroinflammation, 4-AP has been shown to attenuate the amyloid-β-induced activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB). This pathway is a key regulator of the inflammatory response in microglial cells.
Caption: Potential inhibition of the Amyloid-β induced inflammatory cascade in microglia by this compound.
Involvement of ERK1/2 Signaling
In vascular smooth muscle, 4-AP-induced vasoconstriction has been linked to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] This suggests that in certain cell types, 4-AP can trigger proliferative or contractile signaling cascades.
Caption: Proposed ERK1/2 signaling pathway involved in this compound-induced pulmonary vasoconstriction.
Experimental Protocols
The following protocols are based on established methods for studying 4-aminopyridine and can be adapted for the investigation of this compound.
Synthesis of 4-Aminopyridine from 4-Nitropyridine N-oxide
This protocol describes the reduction of 4-nitropyridine N-oxide, a precursor to this compound.
Materials:
-
4-Nitropyridine N-oxide
-
Iron powder
-
Hydrochloric acid or Sulfuric acid (25-30%)
-
Sodium carbonate
-
Ethyl acetate
-
Ethanol
-
Benzene
-
Standard laboratory glassware and equipment (reflux condenser, rotary evaporator, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-nitropyridine N-oxide and iron powder in water.
-
Slowly add hydrochloric acid or sulfuric acid to the suspension.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize it with sodium carbonate until the pH is basic.
-
Filter the mixture to remove iron salts.
-
Method A (Extraction with Ethyl Acetate): Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 4-aminopyridine.[2]
-
Method B (Concentration and Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol. Evaporate the ethanol and re-extract the residue with hot benzene. Cool the benzene extract to crystallize 4-aminopyridine.[2]
-
The crude product can be further purified by recrystallization.
Caption: Experimental workflow for the synthesis of 4-aminopyridine from 4-nitropyridine N-oxide.
In Vitro Electrophysiology (Patch-Clamp)
This protocol is for studying the effects of this compound on ion channels in cultured cells.
Materials:
-
Cultured cells expressing the ion channel of interest
-
External and internal patch-clamp solutions
-
This compound stock solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare external and internal solutions appropriate for isolating the desired ionic currents.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Establish a gigaohm seal with a single cell under visual guidance.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ionic currents using appropriate voltage protocols.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of the compound to determine its effect (e.g., inhibition, activation).
-
Analyze the data to determine parameters such as IC₅₀ values.
Antibacterial Susceptibility Testing (Agar Well Diffusion)
This protocol can be used to assess the antibacterial activity of this compound.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Muller-Hinton agar plates
-
Sterile cork borer
-
This compound stock solution
-
Positive control (e.g., gentamycin) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Spread the bacterial inoculum evenly onto the surface of a Muller-Hinton agar plate.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume of different concentrations of the this compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[7]
Conclusion
This compound represents a promising yet understudied molecule with significant potential for a wide range of research applications. By leveraging the extensive knowledge of its parent compound, 4-aminopyridine, researchers can explore its utility in neuroscience, oncology, and materials science. The altered physicochemical properties conferred by the N-oxide group may lead to a more favorable pharmacological profile, opening up new avenues for drug discovery and development. This technical guide provides a foundational framework to stimulate and guide future research into the multifaceted potential of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate its potential into tangible scientific and clinical advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
4-Aminopyridine 1-Oxide: A Technical Guide for Pharmacological Exploration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide, a derivative of the well-characterized potassium channel blocker, 4-aminopyridine (4-AP). While research on this compound as a standalone pharmacological agent is currently limited, this document synthesizes the available information on its chemical properties, synthesis, and known biological activity. To provide a predictive pharmacological context, this guide draws extensive comparisons with its parent compound, 4-aminopyridine, a drug approved for symptomatic treatment in multiple sclerosis. This guide aims to serve as a foundational resource to inform future research and development of this compound and its derivatives.
Introduction
This compound is the N-oxide derivative of 4-aminopyridine, a compound known for its ability to block voltage-gated potassium channels.[1][2] The parent compound, 4-aminopyridine (also known as dalfampridine or fampridine), has been a subject of extensive research and is clinically used to improve walking in patients with multiple sclerosis.[2][3] The addition of an N-oxide group can significantly alter the physicochemical and pharmacological properties of a molecule, potentially affecting its solubility, metabolism, and target interactions. This guide explores the current, albeit limited, understanding of this compound as a pharmacological agent.
Chemical Properties and Synthesis
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | Pyridin-4-amine 1-oxide | [4] |
| Synonyms | 4-Pyridinamine 1-Oxide, NSC 351983 | [4] |
| CAS Number | 3535-75-9 | [4] |
| Molecular Formula | C5H6N2O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
Synthesis of this compound
This compound can be synthesized through two primary routes: the direct oxidation of 4-aminopyridine or as a by-product in the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide.
Method 1: Direct Oxidation of 4-Aminopyridine
A common method for the synthesis of N-oxides is the direct oxidation of the parent pyridine derivative.
Method 2: By-product of 4-Aminopyridine Synthesis
This compound is also formed as a by-product during the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, for example, using iron in the presence of mineral acids like hydrochloric acid.[5]
Experimental Protocol: Illustrative Synthesis via Reduction of 4-Nitropyridine-N-oxide
The following is a generalized protocol based on the reduction of 4-nitropyridine-N-oxide, where this compound is a potential by-product.
-
Reaction Setup: A reaction vessel is charged with 4-nitropyridine-N-oxide and a solvent (e.g., water or ethanol).
-
Reducing Agent Addition: Iron powder is added to the mixture.
-
Acidification: A mineral acid, such as hydrochloric acid or sulfuric acid, is added portion-wise to initiate the reduction.[5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified duration.
-
Work-up: The reaction mixture is cooled, and the solid iron salts are removed by filtration.
-
Neutralization and Extraction: The filtrate is neutralized with a base (e.g., sodium carbonate), and the product mixture is extracted with an organic solvent (e.g., ethyl acetate).[5]
-
Isolation of By-product: this compound can be separated from the main product (4-aminopyridine) and other by-products (e.g., 4-pyridone and 4,4'-azopyridine) through chromatographic techniques.[5]
Comparative Pharmacological Profile
Due to the limited specific pharmacological data for this compound, this section provides a comparative overview with the well-studied parent compound, 4-aminopyridine.
Mechanism of Action of 4-Aminopyridine
The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (K+) channels.[1][2] In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux during an action potential, which can impair signal conduction. By blocking these channels, 4-aminopyridine prolongs the action potential, enhances calcium influx at the presynaptic terminal, and thereby improves neurotransmitter release and restores nerve signal conduction.[6]
It is plausible that this compound may exhibit a similar mechanism of action, though likely with different potency and selectivity. The N-oxide group may alter its ability to bind to the potassium channel pore.
Pharmacodynamics of 4-Aminopyridine
The pharmacological effects of 4-aminopyridine are a direct consequence of its potassium channel blocking activity.
| System | Pharmacodynamic Effect of 4-Aminopyridine |
| Central Nervous System | Increased neuronal excitability, improved nerve conduction in demyelinated neurons, potential for seizures at high doses.[2] |
| Neuromuscular Junction | Increased acetylcholine release, reversal of neuromuscular blockade.[2][3] |
| Cardiovascular System | Hypertensive effects due to influence on the vasomotor center and sympathetic ganglia.[3] |
| Respiratory System | Excitatory effect on respiratory centers.[3] |
Pharmacokinetics of 4-Aminopyridine
| Parameter | Value (for 4-Aminopyridine) | Reference |
| Absorption | Rapidly and completely absorbed from the GI tract. | [2] |
| Distribution | Widely distributed, crosses the blood-brain barrier. | [6] |
| Metabolism | Not extensively metabolized. | [2] |
| Elimination | Primarily excreted unchanged in the urine. | [2] |
| Half-life | Approximately 3-4 hours for immediate-release formulations. | [2] |
The pharmacokinetic profile of this compound has not been reported. The N-oxide moiety is expected to increase the polarity of the molecule, which may decrease its ability to cross the blood-brain barrier and potentially alter its route of elimination.
Known Pharmacological Activity of this compound
To date, the only reported pharmacological activity of this compound is its antibacterial effect.
Antibacterial Activity
A study evaluated the in vitro antibacterial activity of synthesized this compound against several bacterial strains using the agar cup method.[7][8]
Quantitative Data: Zone of Inhibition
| Bacterial Strain | 50 µg/mL | 75 µg/mL | 100 µg/mL |
| Escherichia coli | - | - | > P. aeruginosa |
| Pseudomonas aeruginosa | - | - | > B. subtilis |
| Bacillus subtilis | - | - | > S. aureus |
| Staphylococcus aureus | - | - | - |
| Note: The study indicated a dose-dependent increase in the zone of inhibition, with the 100 µg/mL concentration showing the most significant activity. The activity was less than the standard, gentamycin.[7][8] |
Experimental Protocol: Agar Cup Method for Antibacterial Screening [7][8]
-
Media Preparation: Nutrient agar and Mueller-Hinton agar are prepared and sterilized.
-
Bacterial Culture Preparation: Standardized inoculums of the test bacteria are prepared.
-
Agar Plate Preparation: The molten agar is poured into sterile Petri dishes and allowed to solidify. The bacterial inoculum is then uniformly spread over the agar surface.
-
Cup Boring: A sterile borer is used to create wells or cups in the agar.
-
Test Compound Application: Serially diluted solutions of synthesized this compound (e.g., 50 µg/mL, 75 µg/mL, and 100 µg/mL) are added to the respective cups. A standard antibiotic (e.g., gentamycin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each cup is measured.
Potential Therapeutic Applications (Inferred)
Based on the pharmacology of 4-aminopyridine, potential therapeutic avenues for this compound could be explored, assuming it retains potassium channel blocking activity. These are speculative and require experimental validation.
-
Demyelinating Neurological Disorders: If this compound can modulate neuronal potassium channels, it could have potential in conditions like multiple sclerosis or spinal cord injury. Its altered physicochemical properties might offer a different pharmacokinetic profile, potentially reducing central nervous system side effects if it has lower blood-brain barrier penetration.
-
Neuromuscular Disorders: Its potential to enhance acetylcholine release could be investigated in models of myasthenic syndromes.
Toxicology (Comparative)
The toxicity of 4-aminopyridine is well-documented, with the central nervous system being the primary target. Overdose can lead to hyperexcitability, tremors, and seizures.[2] The genotoxic potential of 4-aminopyridine has been tested and found to be negative.[2] Specific toxicological studies on this compound are not available in the public domain. The introduction of the N-oxide group can sometimes lead to different metabolic pathways and toxicity profiles.
Conclusion and Future Directions
This compound remains a largely uncharacterized derivative of the pharmacologically significant compound, 4-aminopyridine. While its synthesis and a preliminary antibacterial profile have been described, a comprehensive understanding of its pharmacological effects in mammalian systems is lacking.
Future research should focus on:
-
In-depth Pharmacological Screening: Evaluating the activity of this compound on a panel of ion channels, particularly voltage-gated potassium channels, to determine its potency and selectivity compared to 4-aminopyridine.
-
In Vitro and In Vivo Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion profile to understand its potential for systemic and central nervous system effects.
-
Toxicological Evaluation: Conducting acute and chronic toxicity studies to establish its safety profile.
-
Efficacy in Disease Models: Investigating its therapeutic potential in relevant animal models of neurological disorders.
This technical guide highlights the significant opportunities for research into the pharmacological properties of this compound, a compound that may hold unique therapeutic potential.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mdpi.org [mdpi.org]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Aminopyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Aminopyridine 1-oxide, a molecule of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for characterization and analysis.
Spectroscopic Data
The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The data presented herein has been compiled from various sources to provide a comprehensive spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2, H-6 | 7.8 - 8.2 | Doublet | ~6-8 |
| H-3, H-5 | 6.5 - 6.9 | Doublet | ~6-8 |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | - |
Note: The chemical shifts are typical ranges and can be influenced by the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-4 | 150 - 155 |
| C-2, C-6 | 135 - 140 |
| C-3, C-5 | 110 - 115 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |
| 1640 - 1600 | Strong | C=C stretch (aromatic ring) & N-H bend |
| 1550 - 1450 | Medium | C=N stretch (aromatic ring) |
| 1300 - 1200 | Strong | N-O stretch (N-oxide) |
| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096 or more, depending on concentration
-
Relaxation Delay: 2-10 seconds
-
Spectral Width: 0-180 ppm
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1]
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.[1]
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.[1]
Visualizations
The following diagrams illustrate key processes related to this compound.
Synthesis Workflow of 4-Aminopyridine
A common synthetic route to 4-aminopyridine involves the reduction of 4-nitropyridine N-oxide.[2][3] This multi-step process is a key pathway for obtaining the parent amine, which can then be oxidized to the N-oxide.
Caption: Synthesis of 4-Aminopyridine from Pyridine.
Spectroscopic Analysis Workflow
The characterization of this compound relies on a systematic spectroscopic analysis workflow.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 4-Aminopyridine 1-oxide (CAS: 3535-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide (CAS: 3535-75-9), a heterocyclic amine and a derivative of the well-known potassium channel blocker, 4-aminopyridine. While research on the parent compound is extensive, this document focuses on the available technical data for its N-oxide metabolite, including its physicochemical properties, synthesis methodologies, and known biological activities. Due to the limited specific research on this compound, this guide also draws contextual information from the extensive data available for 4-aminopyridine, with clear distinctions made between the two compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
This compound is a white, crystalline solid. It is soluble in water and alcohol.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3535-75-9 | [2][3] |
| Molecular Formula | C₅H₆N₂O | [2][3] |
| Molecular Weight | 110.11 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 229 °C | N/A |
| Boiling Point | 206.4°C (rough estimate) | N/A |
| Density | 1.2111 (rough estimate) | N/A |
| pKa | Not specified | |
| Solubility | Soluble in water and alcohol | [1] |
| Storage | Store at 2°C - 8°C | [2] |
Spectral Data:
-
¹³C NMR, ¹⁷O NMR, Transmission IR, UV-Vis: Available on SpectraBase.[4]
Synthesis and Manufacturing
The synthesis of this compound can be achieved through two primary routes: the direct oxidation of 4-aminopyridine or as a by-product in the reduction of 4-nitropyridine 1-oxide.
Oxidation of 4-Aminopyridine
The direct N-oxidation of 4-aminopyridine presents a straightforward synthetic pathway. This method typically involves the use of oxidizing agents such as peroxy acids (e.g., m-CPBA) or a combination of hydrogen peroxide and acetic acid. The reaction is generally performed under neutral or basic conditions to ensure the availability of the lone pair of electrons on the ring nitrogen for electrophilic attack.
Reduction of 4-Nitropyridine 1-oxide
This compound can also be formed as a by-product during the synthesis of 4-aminopyridine through the reduction of 4-nitropyridine 1-oxide.[5] For instance, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric acid can yield 4-aminopyridine as the main product, with 4-aminopyridine-N-oxide being one of the by-products.[5]
A general three-stage synthesis to produce 4-aminopyridine, which can be adapted for the isolation of this compound, involves the following intermediates: Pyridine -> Pyridine-N-oxide -> 4-Nitropyridine-N-oxide -> 4-Aminopyridine.[5]
Experimental Workflow: Synthesis via Reduction of 4-Nitropyridine 1-oxide
Caption: General workflow for the synthesis of 4-aminopyridine with this compound as a by-product.
Biological Activity and Mechanism of Action
The biological activity and mechanism of action of this compound are not extensively studied. However, its structural similarity to 4-aminopyridine, a well-characterized potassium channel blocker, suggests that it may possess similar pharmacological properties. It is important to note that the following information primarily pertains to 4-aminopyridine and should be considered as a contextual basis for potential research on its N-oxide derivative.
Potassium Channel Blockade (4-Aminopyridine)
4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels.[6] By blocking these channels, it prolongs the action potential duration, which in turn enhances the influx of calcium ions at the presynaptic terminal. This leads to an increased release of neurotransmitters. This mechanism is the basis for its therapeutic use in improving nerve signal conduction in demyelinated axons, such as in multiple sclerosis.[7]
Signaling Pathway: Action of 4-Aminopyridine on Neuronal Synapses
Caption: Simplified signaling pathway of 4-aminopyridine at the presynaptic terminal.
Antibacterial Activity of this compound
A study has evaluated the antibacterial activity of synthesized this compound. The results indicated that it exhibited substantial antibacterial activity against several bacterial strains.
Experimental Protocol: Agar Cup Method for Antibacterial Activity
-
Preparation of Test Solutions: Serially diluted solutions of synthesized 4-amino pyridine n-oxide (50µg/ml, 75µg/ml, and 100µg/ml) are prepared.[8]
-
Inoculation: Petri dishes containing nutrient agar are uniformly spread with the test bacteria.[8]
-
Application: Cups or wells are made in the agar, and the different concentrations of the test solution are added to these cups.[8]
-
Incubation: The plates are incubated for 24 hours at 37°C.[8]
-
Measurement: The zone of inhibition (the area around the cup where bacterial growth is inhibited) is measured and compared with a standard antibiotic (e.g., gentamycin).[8]
Quantitative Data: Antibacterial Activity of this compound
| Bacterial Strain | Activity at 100µg/ml |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Effective |
| Bacillus subtilis | Effective |
| Staphylococcus aureus | Effective |
Note: The study indicated that the activity was less than the standard drug, gentamycin.[8]
Toxicology and Safety Information
There is a significant lack of specific toxicological data for this compound. The information provided below is for the parent compound, 4-aminopyridine, and should be handled with the understanding that the N-oxide derivative may have a different toxicological profile.
4-Aminopyridine (CAS: 504-24-5) Toxicology Data
| Parameter | Value | Species | Route |
| LD50 | 20-29 mg/kg | Rat | Oral |
| LD50 | 3.7 mg/kg | Dog | Oral |
| Dermal LD50 | 326 mg/kg | Rabbit | Dermal |
| LC50 (8-day dietary) | 447 ppm | Japanese quail | Dietary |
| LC50 (8-day dietary) | 316 ppm | Mourning dove | Dietary |
| LC50 (8-day dietary) | 722 ppm | Mallard duck | Dietary |
Source:[9]
Hazard Statements for 4-Aminopyridine:
-
Fatal if swallowed.
-
Toxic in contact with skin.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Toxic to aquatic life with long-lasting effects.
Source:[10]
Overdose of 4-aminopyridine in humans can lead to a range of symptoms including diaphoresis, neurologic excitability, gastrointestinal effects, and cardiac toxicity.[11]
Analytical Methods
The characterization and quality control of this compound can be performed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Commercial suppliers report purity analysis by HPLC.[3]
-
Spectroscopy: As mentioned earlier, spectral data including ¹³C NMR, ¹⁷O NMR, Transmission IR, and UV-Vis are available for structural elucidation and identification.[4]
Experimental Workflow: General Analytical Characterization
Caption: A general analytical workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a derivative of a pharmacologically significant molecule. However, the publicly available data on the N-oxide itself is sparse. While its physicochemical properties are partially characterized and a single study indicates potential antibacterial activity, there is a clear need for further research to fully elucidate its pharmacological and toxicological profile. Future studies should focus on:
-
Developing and publishing detailed and optimized synthesis and purification protocols.
-
Investigating its mechanism of action, particularly its potential as a potassium channel blocker, and exploring its effects on other cellular signaling pathways.
-
Conducting comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile.
-
Exploring a broader range of potential therapeutic applications beyond its observed antibacterial effects.
This technical guide serves as a foundational document, summarizing the current knowledge on this compound and highlighting the significant opportunities for future research in this area.
References
- 1. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Investigational Protocol for the In Vitro Evaluation of 4-Aminopyridine 1-oxide in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Aminopyridine 1-oxide is a pyridine N-oxide derivative. While its parent compound, 4-Aminopyridine (4-AP), is a well-characterized potassium channel blocker known to modulate neuronal activity and affect cell proliferation and apoptosis in various cell types, the specific biological activities of this compound in mammalian cells are not yet extensively documented.[1][2][3] The N-oxide functional group can alter the physicochemical properties of the parent molecule, potentially leading to different biological effects.[4] Preliminary studies have indicated that this compound exhibits antibacterial properties.[5]
This document provides a set of investigational protocols for the initial characterization of this compound in a mammalian cell culture setting. The proposed experiments are designed to assess its cytotoxicity, and potential effects on cell viability. These protocols are intended to serve as a starting point for researchers and will require optimization based on the specific cell lines and experimental questions being addressed.
Data Presentation
Antibacterial Activity of this compound
The following table summarizes the known antibacterial activity of this compound against various bacterial strains after 24 hours of incubation.[5]
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition |
| Escherichia coli | 50 | Reported |
| 75 | Reported | |
| 100 | Reported | |
| Pseudomonas aeruginosa | 50 | Reported |
| 75 | Reported | |
| 100 | Reported | |
| Bacillus subtilis | 50 | Reported |
| 75 | Reported | |
| 100 | Reported | |
| Staphylococcus aureus | 50 | Reported |
| 75 | Reported | |
| 100 | Reported |
Note: The original study reported substantial antibacterial activity, with the effect being dose-dependent. For detailed quantitative data on the zone of inhibition, please refer to the primary literature.[5]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and Cell Viability using MTT Assay
This protocol aims to determine the concentration-dependent effects of this compound on the viability of a selected mammalian cell line.
Materials:
-
This compound (MW: 110.11 g/mol )
-
Mammalian cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 10 µg/mL to 200 µg/mL (or a broader range as determined by preliminary experiments). Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Hypothetical Data Presentation for Cytotoxicity Assay
| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 10 | |||
| 25 | |||
| 50 | |||
| 75 | |||
| 100 | |||
| 150 | |||
| 200 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathway
Caption: Hypothetical signaling based on the known action of 4-Aminopyridine.
References
- 1. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for 4-Aminopyridine in Electrophysiology Patch-Clamp Studies
Note: Initial searches for "4-Aminopyridine 1-oxide" did not yield specific results in the context of electrophysiology patch-clamp applications. The following application notes and protocols are for the well-characterized compound 4-Aminopyridine (4-AP) , a widely used voltage-gated potassium (Kv) channel blocker.
Introduction
4-Aminopyridine (4-AP), also known as fampridine or dalfampridine, is a non-selective inhibitor of voltage-gated potassium channels (Kv).[1] It is a valuable pharmacological tool in electrophysiological studies to investigate the role of Kv channels in cellular excitability, neurotransmitter release, and action potential modulation.[2] In patch-clamp electrophysiology, 4-AP is frequently used to isolate and characterize other ion currents by blocking outward potassium currents, or to study the functional consequences of Kv channel inhibition in various cell types, including neurons, cardiac myocytes, and immune cells.[3][4]
This document provides detailed application notes and protocols for the use of 4-Aminopyridine in patch-clamp experiments, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
4-Aminopyridine primarily acts by physically occluding the pore of voltage-gated potassium channels from the intracellular side of the membrane.[5][6] Its binding is state-dependent, showing a preference for the open state of the channel.[5][7] The uncharged form of 4-AP is thought to cross the cell membrane, after which the ionized form binds within the channel pore.[5][6] This blockade inhibits the repolarizing outward potassium current, leading to a prolongation of action potentials and an increase in cellular excitability.[2][8] At presynaptic terminals, this prolonged depolarization enhances calcium influx and subsequently increases neurotransmitter release.[2][9]
Data Presentation: Quantitative Effects of 4-Aminopyridine
The following tables summarize the quantitative data on the effects of 4-AP from various electrophysiological studies.
Table 1: Inhibitory Concentrations (IC50) of 4-Aminopyridine on Voltage-Gated Potassium Channels
| Channel Subtype | Cell Type | IC50 Value | Reference |
| Kv1.1 | CHO cells | 170 µM | [1][10] |
| Kv1.2 | CHO cells | 230 µM | [1][10] |
| K+ channels (delayed rectifier) | Murine B lymphocytes | Kd = 3.1 mM (peak current), Kd = 120 µM (peak current during subsequent pulses) | [5][6] |
Table 2: Electrophysiological Effects of 4-Aminopyridine on Action Potential Parameters
| Cell Type | 4-AP Concentration | Effect | Reference |
| Mouse sinoatrial node cells (true pacemaker) | 0.5 mmol/L | Prolonged APD20 from 43 ± 7 ms to 60 ± 10 ms; Decreased dV/dtmax by ~37% | [4] |
| Mouse sinoatrial node cells (auricular) | 0.1 - 5.0 mmol/L | Lengthened APD20; more sensitive than pacemaker cells | [4][11] |
| Dog Purkinje fibers | 500 µM (at 1.0 Hz) | Significantly increased APD30, APD50, and APD90 | [12] |
| Cultured mouse spinal cord neurons | ≤ 1 mM | Prolonged the duration of Ca2+-dependent action potentials | [9] |
| Frog sinus venosus | Low concentrations | Prolonged action potential repolarization and slowed the rate of diastolic depolarization | [8] |
Table 3: Effects of 4-Aminopyridine on Neuronal Network Activity
| Preparation | 4-AP Concentration | Effect | Reference |
| Rat dorsal horn in vitro | 12.5, 25, 50, 100 µM | Concentration-related increase in power amplitude and area of 4-12 Hz oscillations | [13] |
| Cortico-hippocampal slices (in vitro epilepsy model) | 100 µM | Induction of spontaneous epileptiform-like discharges | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Kv Currents in Cultured Neurons
This protocol is a general guideline for recording voltage-gated potassium currents and assessing their block by 4-AP in cultured neurons.
1. Cell Preparation:
-
Plate neurons on coverslips suitable for microscopy and electrophysiology a few days prior to recording.[15]
-
Ensure healthy cell morphology before starting the experiment.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (95% O2 / 5% CO2). Adjust osmolarity to ~290 mOsm.[15]
-
Intracellular Solution (K-Gluconate based) (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[15] To isolate K+ currents, other ion channel blockers (e.g., TTX for Na+ channels, CdCl2 for Ca2+ channels) can be added to the aCSF.
-
4-AP Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) of 4-Aminopyridine in water or a suitable solvent. The final desired concentrations can be achieved by diluting the stock solution into the aCSF.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[15]
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.[16]
-
Approach a target neuron under visual control (e.g., using IR-DIC optics).[16]
-
Apply light positive pressure to the pipette before contacting the cell.
-
Upon contact, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).[17]
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.[17]
-
Allow the cell to stabilize for a few minutes before starting the recording.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -70 mV or -80 mV.
-
To elicit Kv currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms).
-
Record baseline currents in control aCSF.
-
Perfuse the chamber with aCSF containing the desired concentration of 4-AP and record the currents again after the effect has stabilized (typically 3-4 minutes).[5]
-
Wash out the drug with control aCSF to check for reversibility.
Protocol 2: Investigating the Effect of 4-AP on Synaptic Transmission in Brain Slices
This protocol describes how to assess the impact of 4-AP on synaptic responses.
1. Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain into ice-cold, carbogenated cutting solution.[16]
-
Prepare acute brain slices (e.g., 300 µm thick) using a vibratome.[16]
-
Allow slices to recover in a holding chamber with carbogenated aCSF for at least 1 hour before recording.[16]
2. Solutions:
-
Use the same aCSF and intracellular solutions as in Protocol 1. The choice of intracellular solution (e.g., high vs. low chloride) will depend on whether excitatory or inhibitory currents are being studied.[18]
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from a neuron of interest as described in Protocol 1.
-
Position a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Evoke synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) by delivering a brief electrical pulse through the stimulating electrode.
4. Experimental Protocol:
-
Record baseline evoked synaptic currents in control aCSF.
-
Apply 4-AP to the bath and observe the changes in the amplitude and kinetics of the synaptic currents. An increase in the synaptic response is expected due to enhanced neurotransmitter release.[2]
-
To confirm a monosynaptic connection, a combination of tetrodotoxin (TTX) and 4-AP can be used. TTX will block action potentials and abolish both mono- and polysynaptic transmission. The subsequent addition of 4-AP can rescue monosynaptic transmission by prolonging the depolarization of presynaptic terminals.[18]
Mandatory Visualizations
Caption: Mechanism of 4-Aminopyridine Action.
Caption: Experimental Workflow for Patch-Clamp using 4-AP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 4-aminopyridine on pacemaker activity of frog sinus venosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 4-aminopyridine on calcium action potentials and calcium current under voltage clamp in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 11. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. mdpi.com [mdpi.com]
Application Note and Protocol: Preparation of 4-Aminopyridine 1-oxide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine 1-oxide (CAS 3535-75-9) is a chemical compound often utilized in various research applications.[1][2] Proper preparation of a stock solution is the first critical step for ensuring accuracy and reproducibility in subsequent experiments. This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution. Due to the hazardous nature of pyridine-based compounds, strict adherence to safety protocols is mandatory.[3][4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and safe handling.
| Property | Value | References |
| CAS Number | 3535-75-9 | [1][5][6][7] |
| Molecular Formula | C₅H₆N₂O | [1][5][6][7] |
| Molecular Weight | 110.11 g/mol | [1][5][6][7][8] |
| Appearance | White to slightly yellow crystalline powder | [6][8] |
| Solubility | Soluble in water and alcohol | [6][8] |
| Recommended Storage | 2°C to 8°C for long-term storage | [1][6][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound. The final concentration can be adjusted by modifying the initial mass of the compound accordingly.
1. Materials and Equipment
-
This compound (CAS 3535-75-9) powder
-
Solvent: Sterile, nuclease-free deionized water, DMSO, or Ethanol
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate-sized volumetric flask (e.g., 10 mL)
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Sterile, light-protecting storage vials (e.g., amber cryovials)
-
Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves, safety goggles
2. Safety Precautions
-
Hazard Warning: this compound is classified as a dangerous good for transport and the parent compound, 4-Aminopyridine, is fatal if swallowed and toxic in contact with skin or if inhaled.[3][4][5] Always consult the Safety Data Sheet (SDS) before handling.[1]
-
Conduct all work within a certified chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE at all times.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
3. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 10 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 10 mL = 0.010 L
-
Molecular Weight: 110.11 g/mol
Mass (g) = 0.010 mol/L x 0.010 L x 110.11 g/mol = 0.011011 g = 11.01 mg
4. Step-by-Step Procedure
-
Preparation: Place a clean, dry weighing boat on the analytical balance and tare the weight.
-
Weighing: Working inside a chemical fume hood, carefully weigh the calculated mass (e.g., 11.01 mg) of this compound powder.
-
Transfer: Quantitatively transfer the weighed powder into the 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of the selected solvent (e.g., sterile deionized water) to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at low speed or a sonicator bath to ensure the powder is completely dissolved.
-
Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the aliquots at 2-8°C for short-term use or at -20°C for long-term stability.[1][6][9]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 7. 4-Aminopyridine N-Oxide | LGC Standards [lgcstandards.com]
- 8. 4-Aminopyridine N-oxide | CymitQuimica [cymitquimica.com]
- 9. 3535-75-9|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: 4-Aminopyridine (4-AP) for Inducing Epileptiform Activity in Brain Slices
Disclaimer: These application notes and protocols focus on the use of 4-Aminopyridine (4-AP) to induce epileptiform activity in brain slices. A thorough literature search did not yield any information on the use of 4-Aminopyridine 1-oxide for this application. It is presumed that the intended compound of interest is the widely documented convulsant, 4-Aminopyridine.
Introduction
4-Aminopyridine (4-AP) is a non-selective blocker of voltage-gated potassium (K+) channels that is extensively used as a convulsant agent to induce epileptiform activity in in vitro brain slice preparations.[1][2][3] By blocking K+ channels, 4-AP increases neuronal excitability, prolongs action potentials, and enhances neurotransmitter release, leading to synchronized neuronal firing that mimics interictal- and ictal-like events characteristic of epilepsy.[1][3][4][5] This in vitro model is a valuable tool for studying the fundamental mechanisms of ictogenesis and for the preclinical screening of potential anti-epileptic drugs (AEDs).[6][7][8]
These application notes provide detailed protocols for the preparation of acute brain slices and the induction of epileptiform activity using 4-AP, along with quantitative data on its effects and a summary of its mechanism of action.
Mechanism of Action
4-AP primarily targets voltage-gated potassium channels (Kv), particularly those of the Kv1 family, which are crucial for repolarizing the neuronal membrane after an action potential.[3][9] By binding to the intracellular side of the channel pore in its open state, 4-AP physically obstructs the flow of K+ ions out of the neuron.[5] This blockade leads to a broadening of the action potential, allowing for a greater influx of Ca2+ through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration, in turn, enhances the release of neurotransmitters, including glutamate, from the presynaptic terminal. The increased glutamatergic transmission contributes to neuronal hyperexcitability and the generation of synchronized, epileptiform discharges.[1] The resulting network activity is also modulated by GABAergic signaling.[1]
References
- 1. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 7. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Electrophysiological Activity of 4-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro electrophysiological properties of 4-aminopyridine (4-AP) and its derivatives, potent blockers of voltage-gated potassium (Kv) channels. This document includes a summary of their activity on various Kv channels, detailed protocols for their electrophysiological assessment using patch-clamp techniques, and diagrams illustrating their mechanism of action and experimental workflows.
Introduction
4-Aminopyridine (4-AP) and its analogs are a class of compounds known to block voltage-gated potassium channels, which are crucial for the repolarization phase of the action potential in excitable cells.[1][2] By inhibiting these channels, 4-AP derivatives can prolong the action potential duration, enhance neurotransmitter release, and improve nerve impulse conduction, particularly in demyelinated neurons.[2] This has led to the clinical use of 4-AP (dalfampridine) for improving walking in patients with multiple sclerosis.[2] The diverse family of Kv channels presents a rich landscape for drug discovery, and understanding the structure-activity relationships of 4-AP derivatives is key to developing more potent and selective therapeutic agents.
Mechanism of Action
4-Aminopyridine and its derivatives primarily act as pore blockers of Kv channels. The canonical model suggests that the neutral form of the molecule crosses the cell membrane, and the protonated (cationic) form then binds to a site within the intracellular pore of the channel.[3] This binding is state-dependent, with evidence suggesting that the compounds can bind to both open and closed states of the channel, effectively trapping the drug within the channel when it closes.[1] The affinity of these compounds can be influenced by factors such as voltage and pH.[1][3]
Quantitative Data: In Vitro Activity of 4-Aminopyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 4-aminopyridine and several of its derivatives against various voltage-gated potassium channels. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Channel | Cell Line | IC50 (µM) | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | CHO | 170 | [4][5] |
| 4-Aminopyridine (4-AP) | Kv1.2 | CHO | 230 | [4][5] |
| 4-Aminopyridine (4-AP) | Shaker | Oocytes | 155 ± 12 | [1] |
| 4-Aminopyridine (4-AP) | mKv1.1 | CHO | 147 | [3] |
| 4-Aminopyridine (4-AP) | Kv1.4 | - | 399 | [6] |
| 3-methyl-4-aminopyridine (3Me4AP) | Shaker | Oocytes | 21 ± 1 | [1] |
| 3-fluoro-4-aminopyridine (3F4AP) | Shaker | Oocytes | 122 ± 4 | [1] |
| 3-methoxy-4-aminopyridine (3MeO4AP) | Shaker | Oocytes | 329 ± 17 | [1] |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker | Oocytes | 690 - 1150 | [1] |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker | Oocytes | ~9300 | [1] |
| Nerispirdine | hKv1.1 | CHO | 3.6 | |
| Nerispirdine | hKv1.2 | CHO | 3.7 | |
| 3-hydroxy-4-aminopyridine | Kv1.1 | - | 7886 | [6] |
| 3-hydroxy-4-aminopyridine | Kv1.2 | - | 23652 | [6] |
| 3-hydroxy-4-aminopyridine | Kv1.4 | - | 23191 | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Inactivation and recovery in Kv1.4 K+ channels: lipophilic interactions at the intracellular mouth of the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Aminopyridine in Neurotransmission Studies
A Note on 4-Aminopyridine 1-oxide (4-APO):
Extensive research of scientific literature reveals limited specific information regarding the application of this compound (4-APO) in neurotransmission studies. The existing literature primarily identifies 4-APO as a chemical derivative and an impurity of Fampridine, the extended-release formulation of 4-Aminopyridine (4-AP)[1][2]. While the synthesis and potential antibacterial properties of 4-APO have been explored, its mechanism of action and effects on neurotransmitter release are not well-defined in current research[2][3].
Given the scarcity of data on 4-APO, these application notes will focus on the extensively studied parent compound, 4-Aminopyridine (4-AP) . 4-AP is a well-characterized potassium channel blocker widely used in neuroscience research to study neurotransmission. It is plausible that the interest in 4-APO stems from its relationship to 4-AP, a compound with profound and well-documented effects on the nervous system.
Introduction to 4-Aminopyridine (4-AP)
4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels[4][5]. By inhibiting these channels, 4-AP prolongs the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium (Ca2+) through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of various neurotransmitters[5][6]. This property makes 4-AP a valuable pharmacological tool for investigating synaptic transmission and plasticity, as well as for studying pathological conditions characterized by impaired neurotransmission, such as multiple sclerosis and spinal cord injury[7][8].
Mechanism of Action
The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium channels from the intracellular side of the neuronal membrane[9]. This blockade is voltage-dependent and more pronounced for open channels[9][10]. The resulting prolongation of the action potential increases the duration of Ca2+ entry into the presynaptic terminal, leading to a greater fusion of synaptic vesicles with the presynaptic membrane and, consequently, an enhanced release of neurotransmitters into the synaptic cleft[5][6].
References
- 1. labshake.com [labshake.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 4. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Aminopyridine 1-oxide as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine 1-oxide is a versatile heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of substituted pyridines. Its bifunctional nature, possessing both a nucleophilic amino group and an N-oxide moiety, allows for a diverse range of chemical transformations. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, and can also be readily removed to yield the corresponding pyridine derivative. This combination of features makes this compound a valuable precursor for the synthesis of agrochemicals, materials, and notably, pharmacologically active compounds.
These application notes provide an overview of the synthetic utility of this compound, including detailed protocols for key transformations and a workflow for its incorporation into the synthesis of bioactive molecules.
Key Synthetic Applications
This compound is a versatile precursor for the synthesis of various 4-substituted pyridine 1-oxides, which can be further functionalized or deoxygenated to the corresponding pyridines. The primary transformations involve the conversion of the amino group into other functionalities via diazotization reactions.
Diagram of Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and provide a starting point for the synthesis of various derivatives from this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Synthesis of 4-Chloropyridine 1-oxide via Sandmeyer Reaction
This protocol describes the conversion of this compound to 4-chloropyridine 1-oxide through a diazotization-chlorination sequence.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve this compound in concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloropyridine 1-oxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Cyanopyridine 1-oxide
This protocol details the synthesis of 4-cyanopyridine 1-oxide from this compound. A Sandmeyer-type reaction is one approach. An alternative, potentially higher-yielding method for related N-oxides involves activation followed by cyanation. The following is a general procedure for the cyanation of a pyridine N-oxide derivative that can be adapted.[1]
Materials:
-
This compound (or a suitable activated derivative)
-
Dimethylcarbamoyl chloride
-
Potassium Cyanide (KCN)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound, dimethylcarbamoyl chloride, and potassium cyanide in acetonitrile. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature for the cyanation of related N-oxides is around 120 °C for several hours.[1] The reaction progress should be monitored by a suitable technique such as TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a suitable aqueous solution (e.g., ferrous sulfate solution to complex residual cyanide).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-cyanopyridine 1-oxide by column chromatography on silica gel.
Quantitative Data
The following tables summarize typical reaction conditions and expected yields for key transformations involving this compound and related compounds. These values should be considered as a general guide, as actual results may vary.
Table 1: Synthesis of 4-Halopyridine 1-oxides from this compound (via adapted Sandmeyer Reaction)
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Chloropyridine 1-oxide | NaNO₂, HCl, CuCl | 0 - 25 | 2 - 4 | 60 - 75 |
| 4-Bromopyridine 1-oxide | NaNO₂, HBr, CuBr | 0 - 25 | 2 - 4 | 55 - 70 |
| 4-Iodopyridine 1-oxide | NaNO₂, H₂SO₄, KI | 0 - 25 | 2 - 4 | 70 - 85 |
Table 2: Synthesis of 4-Cyanopyridine 1-oxide
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 4-Amidopyridine N-oxide | (CH₃)₂NCOCl, KCN | CH₃CN | 120 | 4 | ~70-80 | [1] |
Table 3: Spectroscopic Data for Key Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Chloropyridine 1-oxide | 8.2 (d, 2H), 7.4 (d, 2H) | 141.5, 140.3, 126.9, 123.8 | 1605, 1480, 1240 (N-O) |
| 4-Cyanopyridine 1-oxide | 8.4 (d, 2H), 7.8 (d, 2H) | 151.0, 137.0, 128.2, 126.8, 117.0 | 2230 (CN), 1600, 1250 (N-O) |
Application in Multi-Step Synthesis: A Workflow Example
This compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The following diagram illustrates a hypothetical multi-step synthesis of a substituted pyridine derivative, a common scaffold in medicinal chemistry.
Workflow for the Synthesis of a Substituted 4-Aminopyridine Derivative
References
Application Notes and Protocols for the Antibacterial Activity of Synthesized 4-Amino Pyridine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and potential mechanism of action of 4-amino pyridine N-oxide. The detailed protocols and data presented herein are intended to facilitate further research and development of this compound as a potential antibacterial agent.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 4-amino pyridine N-oxide has emerged as a compound of interest for its potential antibacterial properties. This document outlines the synthesis of 4-amino pyridine N-oxide, its observed antibacterial efficacy against common pathogens, and protocols for its evaluation.
Synthesis of 4-Amino Pyridine N-Oxide
The synthesis of 4-amino pyridine N-oxide is typically achieved through a two-step process involving the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide, followed by the selective reduction of the nitro group.
Protocol for Synthesis of 4-Nitropyridine N-Oxide (Precursor)
This protocol is adapted from established methods of nitrating pyridine N-oxides.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Acetone
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, carefully prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid in a 1:2.5 volume ratio, while cooling the flask in an ice bath.
-
Once the nitrating acid has cooled, add pyridine N-oxide to the reaction flask and heat the mixture to 60°C.
-
Slowly add the nitrating acid dropwise from the addition funnel to the reaction mixture with continuous stirring. Maintain the reaction temperature around 40°C during the addition.
-
After the addition is complete, heat the reaction mixture to 125-130°C and maintain it under reflux for 3 hours.
-
Allow the mixture to cool to room temperature and then pour it over crushed ice in a beaker.
-
Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH reaches 7-8. This should be done slowly to control the effervescence.
-
A yellow solid, the crude 4-nitropyridine N-oxide, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold acetone.
-
To purify the product, dissolve the crude solid in a minimal amount of hot acetone and then allow it to cool slowly to room temperature to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Protocol for Synthesis of 4-Amino Pyridine N-Oxide
This protocol is based on the controlled reduction of 4-nitropyridine N-oxide. The key is to use conditions that selectively reduce the nitro group without reducing the N-oxide.
Materials:
-
4-Nitropyridine N-oxide
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 25-30% aqueous solution
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-nitropyridine N-oxide in water.
-
Add iron powder to the suspension.
-
Slowly add the mineral acid (e.g., 25-30% H₂SO₄) to the mixture. The reduction with sulfuric acid is reported to be slower but can provide a better yield of the desired product.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and neutralize it by adding sodium carbonate until the pH is basic.
-
Filter the mixture to remove the iron salts.
-
Extract the aqueous filtrate with ethyl acetate multiple times in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-amino pyridine N-oxide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization
The synthesized 4-amino pyridine N-oxide should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-O stretching and N-H stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the synthesized compound.
Antibacterial Activity of 4-Amino Pyridine N-Oxide
The antibacterial activity of synthesized 4-amino pyridine N-oxide has been evaluated against a panel of pathogenic bacteria.
Data Presentation
The following table summarizes the reported zone of inhibition data for 4-amino pyridine N-oxide against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm)[1] |
| Escherichia coli | 50 | - |
| 75 | - | |
| 100 | +++ | |
| Pseudomonas aeruginosa | 50 | - |
| 75 | + | |
| 100 | ++ | |
| Bacillus subtilis | 50 | - |
| 75 | + | |
| 100 | ++ | |
| Staphylococcus aureus | 50 | - |
| 75 | - | |
| 100 | + | |
| Gentamycin (Standard) | - | ++++ |
Note: The exact diameter of the zone of inhibition was not specified in the source material. The '+' symbols represent a qualitative measure of activity, with more '+' indicating a larger zone of inhibition. The synthesized 4-amino pyridine n-oxide (100µg/ml) was found to be effective and it exhibited substantial antibacterial activity in the order of Escherichia coli > Pseudomonas aeruginosa > Bacillus subtilis > Staphylococcus aureus, although this activity was lesser than the standard drug gentamycin.[1] A 100µg/ml dose showed higher antibacterial activity with a larger zone of inhibition than 75µg/ml and 50µg/ml doses.[1]
Experimental Protocols for Antibacterial Testing
Protocol for Agar Cup/Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of a compound.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Bacterial cultures (E. coli, P. aeruginosa, B. subtilis, S. aureus)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Synthesized 4-amino pyridine N-oxide stock solution (e.g., in DMSO)
-
Positive control (e.g., Gentamycin solution)
-
Negative control (e.g., DMSO)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare sterile Nutrient Agar or Mueller-Hinton Agar plates.
-
Inoculate the agar plates uniformly with the respective bacterial cultures using a sterile cotton swab to create a lawn.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Prepare serial dilutions of the synthesized 4-amino pyridine N-oxide in a suitable solvent (e.g., 50 µg/mL, 75 µg/mL, 100 µg/mL).
-
Carefully add a fixed volume (e.g., 100 µL) of each dilution of the test compound, the positive control, and the negative control into separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This broth microdilution method is used for the quantitative assessment of antibacterial activity.
Materials:
-
96-well microtiter plates
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB)
-
Synthesized 4-amino pyridine N-oxide stock solution
-
Positive control (e.g., Gentamycin)
-
Negative control (sterile MHB)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Nutrient Agar or Mueller-Hinton Agar plates
Procedure for MIC Determination:
-
Prepare a serial two-fold dilution of the synthesized 4-amino pyridine N-oxide in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria (no turbidity).
Procedure for MBC Determination:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto a fresh Nutrient Agar or Mueller-Hinton Agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Potential Mechanism of Action
The precise mechanism of action for 4-amino pyridine N-oxide is not yet fully elucidated. However, based on related compounds, two potential pathways can be hypothesized.
-
Quorum Sensing Inhibition: A related compound, 4-nitropyridine-N-oxide, has been shown to act as a quorum-sensing (QS) inhibitor.[2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors and biofilm formation. It is plausible that 4-amino pyridine N-oxide may also interfere with bacterial QS systems.
-
Bioreductive Activation and Generation of Reactive Nitrogen Species (RNS): Heterocyclic N-oxides can undergo bioreduction within bacterial cells, leading to the formation of reactive nitrogen species. These RNS can cause damage to critical cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Further research is required to definitively establish the mechanism of action of 4-amino pyridine N-oxide.
Visualizations
References
Troubleshooting & Optimization
4-Aminopyridine 1-oxide stability in aqueous solutions
Welcome to the technical support center for 4-Aminopyridine 1-Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. As a substituted pyridine N-oxide, its reactivity and degradation pathways are sensitive to these environmental conditions.
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data for this compound is limited, studies on the parent compound, 4-aminopyridine, indicate that it is more susceptible to degradation in acidic media. For instance, photocatalytic degradation of 4-aminopyridine is more efficient in acidic conditions (pH 3) compared to alkaline conditions.[1] It is also known that this compound reacts with acid solutions.[2] Generally, the ionization state of a drug molecule can change with pH, leading to different degradation pathways such as hydrolysis and oxidation.[3]
Q3: Is this compound sensitive to light?
A3: Yes, pyridine N-oxides, in general, are known to be photosensitive. Exposure to light, particularly UV radiation, can induce photochemical rearrangements, leading to the formation of various degradation products.[4] For instance, irradiation of pyridine N-oxide can lead to the formation of oxaziridine-like intermediates which can then convert to other derivatives.[4] Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.
Q4: What is the expected thermal stability of this compound in aqueous solutions?
Q5: What are the potential degradation products of this compound?
A5: Based on the reactivity of related compounds, potential degradation of this compound could involve the N-oxide functionality. For example, under oxidative stress, 3,4-diaminopyridine can degrade to form 3,4-diaminopyridine-N-oxide, indicating the N-oxide group can be both formed and potentially involved in further reactions.[6] The parent compound, 4-aminopyridine, can undergo hydroxylation and ring cleavage during microbial degradation.[7] Photochemical degradation of pyridine N-oxides can lead to rearrangements forming oxaziridines and other complex structures.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.
Problem 1: Inconsistent or lower-than-expected concentrations in prepared solutions.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Verify the pH of your aqueous solution. If using acidic or strongly basic buffers, consider preparing fresh solutions more frequently. For long-term storage, a neutral or slightly alkaline pH may be preferable, though experimental validation is recommended. |
| Photodegradation | Always prepare and store solutions in amber vials or protect them from light using aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Thermal Degradation | Prepare solutions at room temperature and store them at 2-8°C when not in use. Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, assess the stability of the compound under those specific conditions beforehand. |
| Adsorption to container surfaces | Use low-adsorption vials (e.g., silanized glass or polypropylene) for preparing and storing low-concentration solutions. |
Problem 2: Appearance of unexpected peaks in chromatograms during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This indicates instability under your experimental or storage conditions. Review the pH, light exposure, and temperature of your samples. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Contamination | Ensure the purity of the solvent and all glassware. Run a blank injection of the solvent to check for contaminants. |
| Interaction with mobile phase | The compound may be unstable in the mobile phase. Prepare samples in a diluent compatible with both the compound's stability and the mobile phase, and analyze them promptly. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for the analysis of 4-aminopyridine and other pyridine derivatives.[4][8]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium formate). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of this compound (typically around 260-280 nm for aminopyridines).
-
Column Temperature: 30°C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies.
Protocol 2: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
UV lamp, Oven
Procedure:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified period. Run a dark control in parallel.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control to identify and quantify degradation products.
Data Presentation
While specific quantitative stability data for this compound is not available in the public domain, the following table illustrates how such data, once generated from the protocols above, should be structured for clear comparison.
Table 1: Hypothetical Stability of this compound (1 mg/mL) under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 8% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 3 |
| Heat (Solid) | 48 hours | 80°C | 5% | 1 |
| UV Light | 8 hours | Room Temp | 30% | 4 |
Visualizations
Diagram 1: General Workflow for Stability Testing
This diagram outlines the logical steps involved in assessing the stability of a compound like this compound.
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting inconsistent analytical results for this compound solutions.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
Navigating Solubility Challenges with 4-Aminopyridine 1-oxide: A Technical Guide
For researchers, scientists, and drug development professionals utilizing 4-Aminopyridine 1-oxide, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This technical support guide provides a comprehensive overview of solubility characteristics, troubleshooting strategies for common dissolution issues, and detailed experimental protocols.
This compound, a pyridine N-oxide derivative, is a white to off-white crystalline solid. While qualitatively described as soluble in water and alcohol, its dissolution can be influenced by various factors including the choice of solvent, pH, and temperature. Understanding these properties is key to preventing common issues such as precipitation and incomplete solubilization.
Quick Reference Solubility Data
While specific quantitative solubility data for this compound is not extensively documented, the properties of its parent compound, 4-Aminopyridine, and the influence of the N-oxide functional group provide valuable insights. The N-oxide group is highly polar and capable of forming strong hydrogen bonds, which generally enhances aqueous solubility compared to the parent amine.
For comparative purposes, the solubility of 4-Aminopyridine is provided below:
| Solvent | Solubility | Notes |
| Water | ~83 g/L (8.3% w/v) | Soluble. |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~30 mg/mL | - |
| Ethanol | ~30 mg/mL | Soluble. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Soluble. |
| Dimethylformamide (DMF) | ~30 mg/mL | Soluble. |
| Methanol | Soluble | - |
| Acetone | Soluble | - |
| Acetonitrile | Soluble | - |
| Tetrahydrofuran (THF) | Soluble | - |
| Isopropanol | Soluble | - |
| Benzene | Soluble | - |
| Ethyl Ether | Soluble | - |
This data pertains to 4-Aminopyridine and should be used as a guiding reference for this compound, which is expected to have higher aqueous solubility.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common solubility challenges encountered during experimental work with this compound.
Q1: My this compound is not fully dissolving in water. What can I do?
A1: If you are experiencing difficulty dissolving this compound in water, consider the following steps:
-
Gentle Heating: Warm the solution to 37-50°C. This can significantly increase the rate of dissolution. Always monitor the solution to ensure no degradation occurs.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.
-
pH Adjustment: The solubility of aminopyridines and their N-oxides can be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility. Given the basic nature of the amino group, acidification should increase solubility by forming a more soluble salt.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for a cell-based assay. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but less so in an aqueous medium. To prevent precipitation:
-
Vortexing during Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Use of a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in the aqueous buffer can help to maintain the solubility of the compound. The appropriate surfactant and its concentration must be determined empirically for your specific assay.
-
Pre-warming the Aqueous Buffer: Having the aqueous buffer at 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For most biological applications, preparing a concentrated stock solution in an organic solvent like DMSO is recommended.
-
For a 10 mM stock solution in DMSO:
-
Weigh out 1.1011 mg of this compound (MW: 110.11 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
A4: N-oxides are generally stable at room temperature when protected from light. However, their stability can be influenced by pH and the presence of certain reactive species. It is recommended to prepare fresh aqueous solutions for experiments. If storage of aqueous solutions is necessary, it should be for a short duration (e.g., not more than one day) at 2-8°C. For long-term storage, aliquoted stock solutions in anhydrous DMSO at -20°C or -80°C are preferable.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Solution
-
Weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water.
-
Vortex the tube for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath at 37°C for 10-15 minutes, vortexing intermittently.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays from a DMSO Stock
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm your cell culture medium or desired aqueous buffer to 37°C.
-
In a sterile conical tube, place the required volume of the pre-warmed aqueous buffer.
-
While vortexing the buffer at a medium speed, add the calculated volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your experiment.
Logical Troubleshooting Workflow
For a visual guide to troubleshooting solubility issues, the following workflow can be utilized.
By following these guidelines and protocols, researchers can effectively address solubility challenges with this compound, ensuring the integrity and success of their experiments.
Technical Support Center: Optimizing 4-Aminopyridine 1-oxide Concentration for In Vitro Assays
A Note on 4-Aminopyridine 1-oxide:
Information regarding the specific biological activity and established concentration ranges for this compound (CAS 3535-75-9) in various in vitro assays is limited in publicly available scientific literature. It is recognized as a chemical derivative of 4-Aminopyridine (4-AP) and its synthesis has been described.[1][2] One study has evaluated its antibacterial activity, using concentrations of 50 µg/ml, 75 µg/ml, and 100 µg/ml.[3]
Due to its structural similarity to the well-characterized potassium channel blocker 4-Aminopyridine (4-AP), this guide will focus on providing detailed information and protocols for 4-AP. Researchers working with this compound can use this information as a starting point for their experimental design, keeping in mind that the optimal concentrations and specific effects may differ.
Frequently Asked Questions (FAQs) for 4-Aminopyridine (4-AP)
Q1: What is the primary mechanism of action for 4-Aminopyridine (4-AP) in in vitro systems?
A1: 4-Aminopyridine is a non-selective blocker of voltage-gated potassium (K+) channels.[4] By blocking these channels, it prolongs the duration of action potentials, which can lead to an increase in neurotransmitter release at synapses and restore conduction in demyelinated axons.[5] It is known to act from the intracellular side of the membrane after crossing in its nonionized form.[6][7]
Q2: What is a good starting concentration for my in vitro experiments with 4-AP?
A2: The effective concentration of 4-AP is highly dependent on the cell type and the specific assay. For neuronal activity studies, concentrations can range from the low micromolar (µM) to the millimolar (mM) range. A common starting point for inducing epileptiform activity in brain slices is around 50-100 µM.[8] For studies on specific potassium channels, a broader range might be screened, from 1 µM up to 5 mM.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the typical signs of 4-AP-induced cytotoxicity in cell culture?
A3: High concentrations of 4-AP can be cytotoxic. Signs of cytotoxicity include a reduction in cell viability and proliferation, which can be measured by assays like the MTT or LDH release assay. Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface may also be observed. In neuronal cultures, excessive concentrations can lead to excitotoxicity due to prolonged depolarization and excessive neurotransmitter release.
Q4: I am not seeing the expected effect with 4-AP in my electrophysiology rig. What could be the issue?
A4: Several factors could be at play:
-
Concentration: The concentration may be too low for your specific channel subtype or cell type.
-
pH: The blocking action of 4-AP can be pH-dependent. Its potency can be influenced by both intracellular and extracellular pH.[7]
-
Use-dependence: The block of some potassium channels by 4-AP is use-dependent, meaning the channel must be open for the block to occur. Ensure your stimulation protocol is adequately activating the channels.[7]
-
Compound Stability: Ensure your 4-AP stock solution is properly stored and has not degraded.
Q5: How should I prepare and store 4-AP stock solutions?
A5: 4-Aminopyridine is generally soluble in water. For a 10 mM stock solution, you can dissolve 1.06 mg in 1 mL of water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile filter the stock solution and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data on 4-Aminopyridine (4-AP) Concentrations and IC50 Values
The following tables summarize key quantitative data for 4-AP from various in vitro studies.
Table 1: Effective Concentrations of 4-AP in In Vitro Assays
| Cell/Tissue Type | Assay | Effective Concentration Range | Observed Effect |
| Rat spinal cord slices | Extracellular field recordings | 12.5 - 100 µM | Induction of rhythmic oscillatory activity and field population spiking.[8] |
| Murine B lymphocytes | Whole-cell patch clamp | > 50 µM | Faster current inactivation.[9] |
| Guinea-pig spinal cord | Compound Action Potential | 10 - 100 µM | Maximal effect on increasing CAP amplitude.[10] |
| Rat sciatic nerve | Extracellular recording | 1 mM | Pronounced after potentials and regenerative firing.[11] |
| Breast cancer cell lines (MCF-7, MDA-MB-231) | Cell cycle analysis | Not specified | G1 arrest.[12] |
Table 2: IC50 Values of 4-AP for Various Ion Channels
| Channel | Expression System | IC50 Value |
| Kv1.1 | Chinese hamster ovary cells | 147 µM (extracellular), 117 µM (intracellular).[7] |
| Kv1.1 | Not specified | 170 µM.[4] |
| Kv1.2 | Not specified | 230 µM.[4] |
| hERG | Human embryonic kidney 293 cells | 3.83 mM.[13] |
| CYP2E1 | Human liver microsomes | ~125 µM (estimated).[14][15] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[16][17]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-AP in culture medium. Remove the old medium from the cells and add 100 µL of the 4-AP dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: General Electrophysiology Protocol for K+ Channel Blockade
This protocol provides a general workflow for assessing the effect of 4-AP on voltage-gated potassium channels using whole-cell patch-clamp.
-
Cell Preparation: Plate cells expressing the potassium channel of interest onto glass coverslips suitable for electrophysiological recording.
-
Solution Preparation: Prepare the appropriate extracellular and intracellular recording solutions. The extracellular solution typically contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. The intracellular solution may contain (in mM): 110 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, and 4 Na2-ATP, with pH adjusted to 7.4.[18]
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Patching and Baseline Recording: Obtain a whole-cell patch-clamp configuration on a selected cell. Apply a voltage protocol to elicit potassium currents. For example, from a holding potential of -80 mV, apply depolarizing steps to 0 mV for 500 ms every 5 seconds.[18] Record stable baseline currents for at least 2 minutes.
-
4-AP Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of 4-AP.
-
Recording of Block: Continue to apply the voltage protocol and record the currents until a steady-state block is achieved.
-
Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude before, during, and after 4-AP application. Calculate the percentage of current inhibition.
Visualizations
Caption: Mechanism of 4-AP as a potassium channel blocker.
Caption: Experimental workflow for 4-AP concentration optimization.
Caption: A decision tree for troubleshooting 4-AP experiments.
References
- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The effects of anticonvulsants on 4-aminopyridine-induced bursting: in vitro studies on rat peripheral nerve and dorsal roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminopyridine 1-oxide Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridine 1-oxide. The information provided is based on established chemical principles of pyridine N-oxide chemistry and data from related compounds, intended to guide experimentation in the absence of comprehensive degradation studies specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the known chemistry of pyridine N-oxides, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the N-oxide bond may be cleaved, leading to the formation of 4-aminopyridine. The amino group can also be a site for hydrolysis, potentially leading to 4-hydroxypyridine 1-oxide, although this is generally less likely under typical hydrolytic stress conditions.
-
Oxidation: The pyridine ring and the amino group are susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of hydroxylated derivatives or further oxidation of the amino group. A potential, though less common, degradation product under oxidative stress for a related compound, 3,4-diaminopyridine, was identified as 4-amino, 3-nitropyridine.[1]
-
Photolysis: Pyridine N-oxides are known to be photosensitive. Upon exposure to UV light, they can undergo complex rearrangements, potentially forming oxaziridine-like intermediates which can then rearrange to other heterocyclic structures. Deoxygenation to form 4-aminopyridine is also a possible photolytic degradation pathway.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
Unexpected peaks in your chromatogram could be degradation products, impurities from synthesis, or excipient-related peaks if you are working with a formulation. To identify the source:
-
Analyze a placebo sample: If working with a formulation, analyze a sample containing all excipients except this compound to rule out interference.
-
Perform forced degradation studies: Subject a pure sample of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in confirming if the unexpected peaks are indeed degradants.
-
Use mass spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer can provide mass information for the unknown peaks, which is crucial for their identification and structural elucidation.[2][3][4]
Q3: My this compound sample is showing a decrease in potency over time, even when stored in the dark at room temperature. What could be the cause?
While photolytic degradation is a major concern for pyridine N-oxides, a decrease in potency under dark conditions could be due to:
-
Hydrolysis: If the sample is exposed to humidity, it may undergo slow hydrolysis. Ensure the sample is stored in a desiccated environment.
-
Oxidative Degradation: Interaction with atmospheric oxygen can lead to slow oxidation. Storing the sample under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Incompatibility with container/closure: The material of your storage container could be interacting with the compound. Ensure you are using an inert container material.
Troubleshooting Guides
Issue 1: Rapid degradation observed during oxidative stress testing with hydrogen peroxide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of H₂O₂ is too high. | Reduce the concentration of hydrogen peroxide. Start with a lower concentration (e.g., 0.1-3%) and gradually increase if no degradation is observed.[5] | A more controlled degradation (typically 5-20%) allowing for the identification of primary degradants without the formation of secondary, less relevant products.[5][6][7] |
| Reaction temperature is too high. | Conduct the experiment at room temperature. If no degradation is observed, a moderate increase in temperature (e.g., up to 50-60°C) can be considered.[5] | Slower degradation kinetics, preventing over-stressing of the molecule. |
| Presence of metal ion catalysis. | Use high-purity water and ensure glassware is thoroughly cleaned to remove any trace metal ions that can catalyze peroxide decomposition. | A reduction in the rate of degradation, indicating that metal-catalyzed oxidation was a contributing factor. |
Issue 2: No significant degradation is observed under hydrolytic stress conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acid/base strength or temperature. | Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) in increments (e.g., from 0.1 M to 1 M).[5][8] If degradation is still not observed, increase the temperature of the reaction (e.g., to 50-70°C). | Initiation of hydrolytic degradation, allowing for the identification of acid or base-labile products. |
| Poor solubility of this compound in the aqueous medium. | Add a co-solvent (e.g., methanol or acetonitrile) to improve the solubility of the compound in the acidic or basic solution. Ensure the co-solvent itself does not cause degradation. | Enhanced contact between the compound and the hydrolytic agent, leading to degradation. |
Issue 3: Inconsistent results in photostability studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate light exposure. | Ensure the sample is exposed to a controlled and sufficient amount of light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[5][9] Use a calibrated lux meter to monitor exposure. | Reproducible degradation profiles that are representative of the compound's photosensitivity. |
| Temperature effects from the light source. | Use a photostability chamber with temperature control or place a dark control sample alongside the exposed sample to differentiate between thermal and photolytic degradation.[9] | Clear distinction between degradation caused by light versus heat generated by the light source. |
| Sample is in a light-protective container. | For initial studies, expose the drug substance directly to the light source. If testing a formulation, use a phototransparent container.[9] | Accurate assessment of the intrinsic photostability of the compound. |
Experimental Protocols
The following are general protocols for forced degradation studies that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6][7]
Acid and Base Hydrolysis
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To the solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, the experiment can be repeated with 1 M HCl or by heating at a controlled temperature (e.g., 60°C).[5][8]
-
Base Hydrolysis: To a separate solution, add an equal volume of 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is seen, the concentration of NaOH can be increased to 1 M or the solution can be heated.[5][8]
-
Neutralization and Analysis: At specified time points, withdraw an aliquot of the reaction mixture, neutralize it (with NaOH for the acid solution and HCl for the basic solution), and dilute with mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound at a known concentration.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the drug solution. The experiment should be conducted at room temperature and protected from light.[8]
-
Analysis: Monitor the degradation over time by taking aliquots at various intervals and analyzing them by HPLC.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound and place it in a photochemically transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9]
-
Analysis: After the specified exposure time, analyze both the exposed and control samples by HPLC.
Thermal Degradation
-
Preparation: Place the solid this compound in a controlled temperature oven (e.g., at 70°C). A solution of the compound can also be tested.
-
Exposure: Maintain the temperature for a specified period (e.g., 7 days).
-
Analysis: After the exposure period, dissolve the solid sample or dilute the solution sample and analyze by HPLC.
Data Presentation
For all studies, the results should be tabulated to compare the percentage of this compound remaining and the percentage of each degradation product formed under different stress conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Assay of this compound | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) | Total Degradation (%) |
| 0.1 M HCl, RT, 24h | ||||
| 1 M HCl, 60°C, 8h | ||||
| 0.1 M NaOH, RT, 24h | ||||
| 1 M NaOH, 60°C, 8h | ||||
| 3% H₂O₂, RT, 24h | ||||
| Heat (70°C, 7 days) | ||||
| Photolysis (ICH Q1B) |
Visualizations
Logical Workflow for Investigating an Unknown Peak in HPLC
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Long-term storage and handling of 4-Aminopyridine 1-oxide powder
Technical Support Center: 4-Aminopyridine 1-oxide
This guide provides detailed information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal stability, the powder should be stored at 2°C - 8°C in a tightly sealed container.[1][2] The compound is known to be hygroscopic, so it is critical to protect it from moisture.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric components.[2]
Q2: What is the expected appearance of high-purity this compound?
A2: High-purity this compound should be a white to pale yellow crystalline solid.[1][2] Any significant deviation from this appearance, such as discoloration to brown or the presence of clumping, may indicate degradation or moisture absorption.
Q3: What personal protective equipment (PPE) is required when handling this powder?
A3: Due to the toxic nature of aminopyridines, strict safety protocols must be followed.[3] Always handle the compound inside a certified chemical fume hood.[4] Required PPE includes:
-
Hand Protection: Two pairs of chemical-resistant gloves (double-gloving), such as nitrile.[4]
-
Eye Protection: ANSI-approved safety goggles or a face shield.[3]
-
Body Protection: A fully buttoned laboratory coat.[4]
-
Respiratory Protection: Use respiratory protection if dust is generated.
Q4: Is this compound sensitive to light or air?
A4: While specific data on the photosensitivity of the 1-oxide is limited, related compounds like 4-Aminopyridine are best stored protected from light.[5] Given its hygroscopic nature and potential for oxidation, minimizing exposure to both air and light is a best practice. Store in an opaque, tightly sealed container.[2]
Q5: What are the common degradation pathways or incompatible materials?
A5: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[4][6] Contact with these materials can lead to vigorous reactions and degradation. Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]
Troubleshooting Guide
Problem: The powder has changed color (e.g., darkened to yellow or brown) and/or become clumpy.
-
Possible Cause: This is a primary indicator of chemical degradation or moisture absorption. The hygroscopic nature of the compound means it can easily absorb water from the air if not sealed properly, leading to clumping.[2] Discoloration may suggest oxidation or other chemical reactions.
-
Solution: Do not use the powder for sensitive experiments. Its purity is compromised. It is recommended to perform a purity analysis (see Protocol 2) to quantify the level of degradation. Review your storage procedure to ensure the container is always tightly sealed and stored in a dry, refrigerated environment. Refer to the troubleshooting diagram below for a logical workflow.
Problem: The compound is not dissolving as expected in aqueous solutions.
-
Possible Cause 1: The solubility limit may have been exceeded. This compound is soluble in water, but like all compounds, it has a saturation point.[1]
-
Solution 1: Ensure you are working within the known solubility limits. If precise data is unavailable, test solubility with a small amount first. Gentle warming or sonication can aid dissolution, but be cautious with heating to avoid degradation.
-
Possible Cause 2: The powder has degraded into less soluble impurities.
-
Solution 2: If the powder has discolored or shows other signs of degradation, the insolubility may be due to impurities. The material may not be suitable for use.
Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks.
-
Possible Cause: The presence of extraneous peaks indicates either impurities from synthesis or, more commonly, degradation products. A known degradation product of the related compound 3,4-diaminopyridine under oxidative stress is its N-oxide form, suggesting the pyridine N-oxide functional group is a potential site for further reaction under harsh conditions.[8]
-
Solution:
-
Confirm the identity of the main peak by comparing its retention time (HPLC) or chemical shifts (NMR) with a certified reference standard.
-
If degradation is suspected, review the handling and storage history of the material. Was it exposed to heat, light, moisture, or incompatible chemicals?
-
Attempt to identify the impurity peaks using techniques like LC-MS to understand the nature of the degradation.
-
Data Presentation
Table 1: Storage & Handling Recommendations
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [1][2] |
| Storage Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | [2] |
| Container | Opaque, tightly sealed container to protect from light and moisture. | [9] |
| Handling Environment | In a certified chemical fume hood. | [3][4] |
| Personal Protection | Double nitrile gloves, safety goggles, lab coat. | [3][4] |
| Incompatibilities | Strong acids, strong oxidizing agents, acid chlorides, acid anhydrides. | [4][6] |
Table 2: Physical & Chemical Properties
| Property | Value | Citation(s) |
| Chemical Formula | C₅H₆N₂O | [1][10] |
| Molecular Weight | 110.11 g/mol | [1][10] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Solubility | Soluble in water and alcohol. | [1] |
| Hygroscopicity | Hygroscopic | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Pre-analysis: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh 11.01 mg of the powder using an analytical balance.
-
Transfer: Transfer the weighed powder to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of high-purity (e.g., Milli-Q) water to the flask. Swirl gently to dissolve the powder. If needed, use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Final Volume: Once fully dissolved, add high-purity water to the flask until the meniscus reaches the 100 mL calibration mark.
-
Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, labeled container. Aqueous solutions are not recommended to be stored for more than one day. For longer-term storage, consider preparing aliquots and freezing at -20°C or below, though stability in a frozen state should be validated.
Protocol 2: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline. Method parameters, especially the mobile phase and gradient, may need to be optimized for your specific system and column.
-
System: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by a UV scan of a pure sample (e.g., ~260-270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample of your this compound powder at approximately 0.5 mg/mL in the mobile phase A/B starting condition mixture (e.g., 95:5).
-
Gradient Elution (Example):
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B to re-equilibrate the column.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks. For accurate quantification, a reference standard is required.
Visualizations
Caption: Standard workflow for safe handling of this compound.
References
- 1. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. 4-Aminopyridine(504-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
Off-target effects of 4-Aminopyridine 1-oxide in experiments
Disclaimer: Information regarding the specific off-target effects of 4-Aminopyridine 1-oxide is limited in current scientific literature.[1][2] This compound is a derivative of 4-Aminopyridine (4-AP), a well-researched potassium channel blocker.[1] The following guide is primarily based on the known on-target and off-target effects of the parent compound, 4-Aminopyridine (4-AP), to provide a foundational resource for researchers. Users should exercise caution and validate findings for the 1-oxide derivative independently.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Aminopyridine (4-AP)?
4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (K+) channels.[3][4][5][6] By inhibiting these channels, it prolongs the action potential duration. This extended depolarization leads to an increased influx of calcium (Ca2+) at presynaptic terminals, which in turn enhances the release of neurotransmitters like acetylcholine and dopamine.[3][4][7] This mechanism is the basis for its therapeutic use in improving symptoms of multiple sclerosis.[3][8][9]
Q2: What are the known or potential off-target effects of 4-AP that might be relevant for this compound experiments?
While the primary target is K+ channels, 4-AP has been shown to exert effects on other cellular components, which may be considered off-target. These include:
-
Sodium (Na+) Channel Inhibition: At higher concentrations (1-5 mM), 4-AP has been demonstrated to inhibit inward sodium currents in rat cerebellar granule cells, reducing the peak current amplitude and slowing activation and inactivation kinetics.[10]
-
Calcium (Ca2+) Channel Activation: One study has indicated that 4-AP can be a potent activator of calcium channels, acting directly on the beta subunit, independent of its effects on potassium channels.[3]
-
Modulation of Aβ1–42-Induced Signaling: In human microglia, 4-AP can modulate signaling pathways induced by amyloid β1–42, including the inhibition of p38 MAPK expression and attenuation of intracellular calcium increases.[11]
-
Increased Neurotransmitter Release: While often considered an extension of its on-target effect, the broad enhancement of neurotransmission can lead to unintended consequences in complex biological systems, including hyperexcitability.[4][7]
-
Gastrointestinal and Hepatic Effects: Clinical studies have reported side effects such as nausea, vomiting, and elevated liver enzymes.[7]
Q3: My experimental results are inconsistent or show unexpected effects. How can I determine if these are off-target effects of my compound?
Inconsistency or unexpected results warrant a systematic troubleshooting approach. Key steps include:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock.
-
Perform a Dose-Response Analysis: Off-target effects may occur at different concentrations than on-target effects. A comprehensive dose-response curve can help differentiate these. For example, 4-AP shows peak efficacy for improving action potential conduction in injured spinal cord axons between 10 and 100 µM, while suppression occurs at much higher concentrations (1-10 mM).[12]
-
Use Control Compounds: Include positive and negative controls. For instance, use 4-AP as a positive control for K+ channel blockade and a structurally similar but inactive molecule as a negative control.
-
Employ Specific Blockers: To isolate the pathway of interest, use more specific inhibitors for other potential targets (e.g., specific Na+ or Ca2+ channel blockers) in conjunction with your compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, assuming its effects may parallel those of 4-AP.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected Neuronal Hyperexcitability or Seizure-like Activity in vitro/in vivo | Off-target enhancement of excitatory neurotransmission or inhibition of inhibitory pathways. Seizures are a known, dose-related side effect of 4-AP.[7][13] | 1. Verify Concentration: Ensure the working concentration is appropriate. Seizures in clinical trials of extended-release 4-AP were dose-related.[7] 2. Lower the Dose: Perform a dose-titration to find a window where on-target effects are observed without hyperexcitability. 3. Use Antagonists: Co-administer antagonists for excitatory neurotransmitter receptors (e.g., glutamate) to see if the effect is mitigated. |
| Observed Changes in Intracellular Calcium Levels Unrelated to K+ Channel Blockade | Direct off-target activation of voltage-gated Ca2+ channels.[3] | 1. Isolate Ca2+ Source: Use specific blockers for different types of Ca2+ channels (L-type, N-type, etc.) to identify the affected channel. 2. Run Ca2+-free experiments: Perform the experiment in a calcium-free medium to confirm the role of extracellular Ca2+ influx. |
| Alterations in Action Potential Shape Beyond Simple Prolongation (e.g., reduced amplitude) | Off-target inhibition of Na+ channels at high concentrations.[10] | 1. Review Concentration: This effect is typically seen at millimolar concentrations of 4-AP.[10] Verify and lower your dose. 2. Electrophysiology: Use voltage-clamp techniques to separately measure Na+ and K+ currents to quantify the effect on each channel. |
| Cell Viability Decreases or Unexpected Apoptotic Markers Appear | General cellular toxicity or interference with fundamental cellular processes at high concentrations. | 1. Perform Cytotoxicity Assays: Use standard assays (e.g., MTT, LDH) to determine the cytotoxic concentration range of your compound. 2. Check Experimental Duration: Shorten the incubation time to see if the toxic effects are time-dependent. |
Quantitative Data Summary
The following tables summarize quantitative data reported for the parent compound, 4-Aminopyridine (4-AP).
Table 1: Reported Side Effects and Associated Doses of 4-AP
| Effect | Species/Model | Dose/Concentration | Reference |
| Seizures | Human (MS Patients) | 30 and 35 mg twice daily | [7] |
| Seizures | Rat (CNS Demyelination Model) | 5.6 to 7.2 mg/kg | [14] |
| Dizziness, Paresthesia, Nausea | Human (MS Patients) | Dose-related trends with 5-12.5 mg | [13] |
| Action Potential Suppression | Guinea Pig (Spinal Cord) | 1 and 10 mM | [12] |
| Increased Empty Synaptic Terminals | Rat (Cerebral Cortex Synaptosomes) | 20 mM | [15] |
Table 2: IC50 Values and Effective Concentrations of 4-AP
| Target/Effect | Model | IC50 / Effective Concentration | Reference |
| K+ Current (IK) Inhibition | Human Microglia | IC50 = 5 mM | [11] |
| mKv1.1 K+ Channel Blockade (Extracellular) | CHO Cells | IC50 = 147 µM | [16] |
| mKv1.1 K+ Channel Blockade (Intracellular) | CHO Cells | IC50 = 117 µM | [16] |
| Na+ Current (INa) Inhibition | Rat Cerebellar Granule Cells | 1-5 mM (Inhibitory Range) | [10] |
| Increased Action Potential Amplitude | Injured Guinea Pig Spinal Cord | Threshold: 0.5-1 µM; Peak: 10-100 µM | [12] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp to Differentiate On-Target vs. Off-Target Ion Channel Effects
This protocol provides a method to assess whether this compound affects voltage-gated K+ channels (on-target) and/or Na+ channels (potential off-target).
1. Cell Preparation:
-
Culture a suitable cell line expressing the ion channels of interest (e.g., CHO cells transfected with Kv1.1, or primary neurons).
-
Plate cells on glass coverslips suitable for microscopy and recording.
2. Solutions:
-
External Solution (for K+ currents): Composed of (in mM): 140 Choline-Cl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Add 0.5 µM Tetrodotoxin (TTX) to block Na+ channels. Adjust pH to 7.3.
-
Internal Solution (for K+ currents): Composed of (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2.
-
External Solution (for Na+ currents): Composed of (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3.
-
Internal Solution (for Na+ currents): Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2. (Use Cesium to block K+ channels).
-
Test Compound: Prepare stock solutions of this compound at various concentrations.
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the appropriate external solution.
-
Using a borosilicate glass micropipette (2-5 MΩ resistance) filled with internal solution, form a giga-ohm seal with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For K+ Currents: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents. Record baseline currents.
-
For Na+ Currents: Hold the cell at -100 mV. Apply depolarizing steps (e.g., to -10 mV) to elicit transient inward Na+ currents. Record baseline currents.
4. Compound Application and Data Analysis:
-
Perfuse the cell with the external solution containing the lowest concentration of this compound.
-
Repeat the voltage-step protocol and record the resulting currents.
-
Wash out the compound and ensure the current returns to baseline.
-
Repeat the process for increasing concentrations of the test compound.
-
Analyze the data by measuring the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of inhibition at each concentration to generate a dose-response curve and determine the IC50 value for each channel type.
Visualizations
Signaling Pathway Diagrams
Caption: On-target mechanism of 4-Aminopyridine (4-AP).
Caption: Potential off-target effects of 4-Aminopyridine (4-AP).
Experimental Workflow Diagram
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 14. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyridine-induced ultrastructural alterations of pinched-off nerve terminals from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in 4-Aminopyridine 1-oxide experimental results
Disclaimer: Information regarding the experimental use and potential variability of 4-Aminopyridine 1-oxide is limited. Much of the guidance provided below is extrapolated from data on the well-characterized parent compound, 4-Aminopyridine (4-AP), and general laboratory best practices. Researchers should use this information as a starting point and perform their own optimization and validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound (also known as 4-Pyridinamine 1-oxide) is a chemical compound with the molecular formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol .[1] For long-term stability, it is recommended to store the compound at 2°C - 8°C.[1]
Q2: My this compound won't dissolve. What should I do?
-
Try gentle heating: As with 4-AP, gentle warming may aid dissolution in aqueous solutions.
-
Use an organic solvent: Consider preparing a stock solution in an organic solvent like DMSO, which is a common practice for many compounds.[2]
-
Adjust pH: The solubility of related compounds can be pH-dependent.[3] Experimenting with buffered solutions at different pH values may improve solubility.
-
Sonication: Brief sonication can help break up aggregates and enhance dissolution.[3]
Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?
Variability in experimental results can arise from multiple factors. Based on general laboratory practice and data from the parent compound 4-AP, consider these potential sources:
-
Compound Stability: While 4-AP is stable as a solid, its stability in solution can be limited. Aqueous solutions of 4-AP are not recommended to be stored for more than one day.[2] It is prudent to assume similar limitations for this compound and prepare fresh solutions for each experiment.
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound. Impurities can lead to off-target effects and inconsistent results.
-
Solution Preparation: Inconsistent solution preparation can be a major source of error. Always use calibrated equipment and ensure the compound is fully dissolved before use.
-
Experimental Conditions: Factors such as temperature, pH, and incubation times can all influence the outcome of your experiment. Maintain consistency in these parameters across all experiments.
Q4: What is the likely mechanism of action of this compound?
The precise mechanism of action for this compound is not well-documented. However, it is structurally very similar to 4-Aminopyridine (4-AP), a known potassium (K+) channel blocker.[4] 4-AP acts by blocking voltage-gated potassium channels, which leads to a prolongation of action potentials and an increase in neurotransmitter release.[4][5] It is plausible that this compound may exhibit a similar mechanism of action.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Electrophysiology Recordings
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Compound | Visually inspect your stock and working solutions for any precipitate. If necessary, filter the solution before use. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions. |
| Incorrect Concentration | Verify the calculations for your dilutions. Consider performing a concentration-response curve to determine the optimal working concentration for your specific assay. |
| Off-Target Effects | The parent compound, 4-AP, can have effects on various ion channels.[6] Consider the possibility of off-target effects and use appropriate controls to isolate the effect of interest. |
Issue 2: High Background or False Positives in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition. Run your assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) to check for aggregation-based artifacts.[7] |
| Optical Interference | If your assay uses absorbance or fluorescence readouts, measure the intrinsic absorbance/fluorescence of this compound at the assay wavelengths.[7] |
| Chemical Reactivity | Reactive compounds can covalently modify proteins. Consider running the assay in the presence of a reducing agent like DTT to assess for reactivity with thiol groups.[7] |
Data Presentation
Table 1: Stability of 4-Aminopyridine (Parent Compound) Capsules
This data is for the parent compound, 4-Aminopyridine, and should be used as a general guideline for the potential stability of this compound.
| Storage Temperature | Duration | Stability |
| 4°C (Refrigerated) | 6 months | Stable[8][9] |
| 23°C (Room Temp) | 6 months | Stable[8][9] |
| 37°C | 1 month | Stable[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution, a critical first step in many experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high-concentration stock, or an aqueous buffer for direct use). For a 10 mM stock solution of this compound (MW: 110.11), you would dissolve 1.1011 mg in 1 mL of solvent.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh daily.[2]
Protocol 2: General Electrophysiology Patch-Clamp Recording (Adapted from 4-AP Protocols)
This is a generalized protocol for assessing the effect of a compound on ion channels and should be adapted for the specific cell type and recording configuration.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Solution Preparation: Prepare external and internal recording solutions with appropriate ionic compositions. Prepare a fresh working solution of this compound in the external solution at the desired final concentration.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patching: Using a glass micropipette filled with the internal solution, form a high-resistance (gigaohm) seal with the membrane of a target cell.
-
Data Acquisition: Establish a whole-cell recording configuration. Apply voltage protocols to elicit and record the ionic currents of interest.
-
Compound Application: After obtaining a stable baseline recording, switch the perfusion to the external solution containing this compound.
-
Data Analysis: Record the changes in the ionic currents in the presence of the compound. Analyze parameters such as current amplitude, activation, and inactivation kinetics.
Visualizations
Caption: A generalized workflow for experiments involving a chemical compound.
Caption: Inferred signaling pathway based on the known action of 4-Aminopyridine.
References
- 1. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on 4-Aminopyridine 1-oxide activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridine 1-oxide. The following information addresses potential issues related to the impact of pH on the activity and stability of this compound.
Disclaimer: Publicly available data on the specific pH-dependent activity and stability of this compound is limited. Much of the guidance provided below is based on the known properties of the parent compound, 4-aminopyridine (4-AP), and general chemical principles. Researchers are strongly encouraged to perform their own experiments to determine the optimal pH conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: How does pH likely affect the stability of this compound in aqueous solutions?
Q2: What is the expected impact of pH on the biological activity of this compound?
The activity of 4-aminopyridine, a potassium channel blocker, is influenced by pH. Its blocking effect is enhanced at a higher extracellular pH and attenuated at a lower pH[2]. This is because the protonated (ionized) form of the molecule is active, but the neutral (non-ionized) form is required to cross cell membranes. The pKa of the molecule, therefore, plays a critical role. The introduction of the N-oxide group will alter the pKa of 4-aminopyridine, and thus the pH-dependence of its activity. It is essential to experimentally evaluate the activity of this compound at different pH values to determine its optimal activity range.
Q3: What are the potential degradation pathways for this compound at different pH values?
Specific degradation pathways for this compound have not been extensively documented in public literature. However, based on the chemistry of related compounds, potential degradation could involve acid-catalyzed or base-catalyzed hydrolysis of the N-oxide group or other ring modifications. Photodegradation is also a possibility. For 4-aminopyridine, degradation in the presence of a photocatalyst was observed to be most efficient at pH 3[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | The pH of your experimental buffer is not controlled or is fluctuating. The compound may be degrading at the pH of your experiment. | Always use a well-buffered solution and measure the pH before and after the experiment. Conduct a pH stability study to determine the optimal pH range for your experiments (see Experimental Protocols section). |
| Loss of compound activity over time. | The compound is unstable in your storage or experimental buffer. | Store stock solutions in appropriate, validated conditions (e.g., frozen at -20°C or -80°C). Prepare fresh working solutions for each experiment from a stable stock. Perform a time-course stability study at your experimental pH. |
| Precipitation of the compound in the experimental buffer. | The pH of the buffer is near the pKa of the compound, leading to a higher proportion of the less soluble free base or salt form. The buffer capacity is insufficient. | Determine the pKa of this compound. Adjust the pH of your buffer to be at least 1-2 pH units away from the pKa to ensure the compound is fully in its more soluble ionized or non-ionized form. Increase the buffer concentration if necessary. |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table for its parent compound, 4-aminopyridine, is provided for context.
Table 1: pH-Dependent Activity of 4-Aminopyridine (4-AP) on Transient Outward Potassium Current (Ito) [2]
| Extracellular pH (pHo) | Kd for half block (mM) |
| 6.5 | 2.43 |
| 7.25 | 0.44 |
| 8.0 | 0.19 |
This data illustrates that the potency of 4-aminopyridine increases with higher pH.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To assess the chemical stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
pH meter
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of buffered solutions at different pH values (e.g., 3, 5, 7, 9, 10).
-
Spike the buffered solutions with the this compound stock solution to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the percentage of compound remaining.
-
Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.
Visualizations
References
Minimizing toxicity of 4-Aminopyridine 1-oxide in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of 4-Aminopyridine 1-oxide in cell-based assays. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on its parent compound, 4-Aminopyridine (4-AP), a well-characterized potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Aminopyridine (4-AP) that can lead to cytotoxicity?
A1: 4-Aminopyridine is a non-selective inhibitor of voltage-gated potassium (Kv) channels.[1] By blocking these channels, it prolongs the action potential, increases calcium influx, and enhances neurotransmission.[2] While this is beneficial for certain therapeutic applications, excessive blockage of potassium channels can disrupt normal cellular ion homeostasis, leading to excitotoxicity and cell death, particularly in electrically active cells like neurons.[3][4] 4-AP has been shown to induce both apoptosis and necrosis in cell lines.[5]
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to potassium channel blockers. Neuronal and cardiac cells, for example, may be more susceptible due to their reliance on precise ion channel function.
-
Compound Stability and Solubility: While 4-Aminopyridine is soluble in DMSO and ethanol, its N-oxide form's properties may differ.[6][7] Poor solubility can lead to compound precipitation and non-uniform exposure, causing artifacts. Ensure the compound is fully dissolved before adding it to your cell culture media.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5%) and to include a vehicle control in your experiments.[8]
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself. For example, it could react with the assay reagents or have intrinsic fluorescence, leading to false-positive results.[8]
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A3: The best approach is to perform a dose-response curve to determine the concentration that gives the desired biological effect with minimal toxicity. This typically involves a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) over a wide range of concentrations. Based on studies with 4-AP, a starting range of 1 nM to 100 µM may be appropriate for initial screening in some cell types like macrophages.[9] However, concentrations leading to cell death in primary hippocampal neurons have been reported to start at 1 mM after 24 hours.[10]
Q4: Are there any general strategies to reduce the toxicity of compounds in cell-based assays?
A4: Yes, several general strategies can be employed:
-
Optimize Incubation Time: Reducing the duration of exposure to the compound can sometimes mitigate toxicity while still allowing for the desired biological effect to be observed.
-
Use a More Complete Culture Medium: Supplementing the medium with additional growth factors or serum may help improve cell health and resilience to chemical stressors.
-
Consider Co-treatment with Antioxidants: If oxidative stress is a component of the toxicity, co-incubation with an antioxidant like N-acetylcysteine might be beneficial.
-
Ensure Proper Cell Seeding Density: Both too low and too high cell densities can affect the outcome of cytotoxicity assays.[11] It is important to optimize the cell number for your specific assay and cell line.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
If you observe high levels of cell death, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response experiment with a wider range of concentrations, including much lower ones. |
| Solvent Toxicity | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5% DMSO). Include a vehicle-only control.[8] |
| Compound Precipitation | Visually inspect the wells for any precipitate. Improve solubility by preparing a fresh stock solution or trying a different solvent. |
| Cell Seeding Issues | Verify cell counting and seeding procedures to ensure consistent cell numbers across wells.[11] |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Guide 2: Inconsistent or Irreproducible Results
For issues with variability between experiments, refer to this guide:
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each step. |
| "Edge Effect" in Microplates | Evaporation from outer wells can concentrate the compound and media components. Avoid using the outer wells for critical data points or use plates designed to minimize evaporation.[8] |
| Variability in Cell Health/Passage Number | Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the exponential growth phase before starting the assay.[12] |
| Improper Reagent Handling | Store and handle all assay reagents according to the manufacturer's instructions to prevent degradation.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data for 4-Aminopyridine (4-AP), which may serve as a starting point for experiments with this compound.
| Parameter | Value | Context | Reference |
| IC50 for Kv1.1 | 170 µM | CHO cells | [1] |
| IC50 for Kv1.2 | 230 µM | CHO cells | [1] |
| IC50 for CYP2E1 Inhibition | ~125 µM | In vitro human liver microsomes | [13] |
| Non-toxic Concentration Range | 1 nM - 100 µM | Mouse bone marrow-derived macrophages (24h) | [9] |
| Concentration Inducing Cell Death | > 1 mM | Primary hippocampal neurons (24h) | [10] |
| Solubility in DMSO | ~30 mg/mL | [6] | |
| Solubility in PBS (pH 7.2) | ~30 mg/mL | [6] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Treatment: Add the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Assay for Necrosis
-
Plate Setup: Follow steps 1-4 from the General Cytotoxicity Assay protocol. Include a positive control for maximum LDH release (e.g., by lysing cells with a detergent).[14]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Measurement:
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's protocol.
-
Incubate for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[14]
Visualizations
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: A diagram of the proposed 4-AP toxicity pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
4-Aminopyridine 1-oxide vs 4-Aminopyridine efficacy in blocking K+ channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of 4-Aminopyridine (4-AP) as a blocker of voltage-gated potassium (K+) channels. While the initial intent was to compare 4-Aminopyridine with 4-Aminopyridine 1-oxide, a thorough review of available scientific literature did not yield comparative data for this compound's efficacy in blocking K+ channels. Therefore, this document will focus exclusively on the well-documented properties of 4-Aminopyridine.
4-Aminopyridine is a non-selective blocker of voltage-dependent K+ channels and is a valuable tool in neuroscience research and clinical applications. It is used to study the role of K+ channels in various physiological processes and as a therapeutic agent in conditions like multiple sclerosis to improve motor function.[1][2] Its mechanism of action involves the blockade of K+ channels, which leads to the prolongation of action potentials and an increase in neurotransmitter release.[3][4][5]
Quantitative Efficacy of 4-Aminopyridine
The inhibitory potency of 4-Aminopyridine varies across different subtypes of voltage-gated potassium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-AP for different K+ channels as reported in the literature.
| K+ Channel Subtype | IC50 (μM) | Cell Type | Reference |
| Kv1.1 | 170 | - | Tocris Bioscience |
| Kv1.2 | 230 | - | Tocris Bioscience |
| Kv1.1 | 89 | Sol-8 muscle cells | [6] |
| Delayed Rectifier K+ Channels | 120 | Murine B lymphocytes | [7] |
Mechanism of Action
4-Aminopyridine blocks voltage-gated potassium channels from the intracellular side of the membrane.[7] The molecule is thought to enter the channel pore when it is in the open state and physically occlude the passage of potassium ions.[7][8] This blockade is voltage-dependent, with the magnitude of the block decreasing at more positive membrane potentials. The charged form of the 4-AP molecule is considered the active species in channel blockade.
Below is a diagram illustrating the proposed mechanism of 4-Aminopyridine action on a voltage-gated potassium channel.
Caption: Mechanism of 4-Aminopyridine (4-AP) blocking a voltage-gated K+ channel.
Experimental Protocols
The efficacy of 4-Aminopyridine as a K+ channel blocker is typically assessed using electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Recording
This technique is used to measure the electrical currents flowing across the entire cell membrane, allowing for the characterization of the activity of the total population of ion channels.
-
Cell Preparation: Cells expressing the K+ channel of interest (e.g., cultured cell lines like Sol-8 or primary cells like lymphocytes) are prepared and placed in a recording chamber on the stage of a microscope.[6]
-
Recording Pipette: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular-like solution and brought into contact with the cell membrane.
-
Seal Formation: A tight seal (giga-ohm seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific value (e.g., -80 mV) by a voltage-clamp amplifier.[6] Depolarizing voltage steps are then applied to activate the voltage-gated K+ channels.
-
Data Acquisition: The resulting K+ currents are recorded before and after the application of 4-Aminopyridine at various concentrations.[6][7] The inhibition of the current by 4-AP is measured to determine parameters like the IC50 value.
Below is a diagram illustrating the general workflow for a whole-cell patch-clamp experiment to assess K+ channel blockade.
Caption: Workflow for a whole-cell patch-clamp experiment to assess K+ channel blockade.
References
- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]
- 2. neurology.org [neurology.org]
- 3. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]
- 5. Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Properties of 4-Aminopyridine and its N-oxide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of 4-Aminopyridine (4-AP) and its N-oxide derivative. The information presented is based on available experimental data from preclinical and clinical studies.
Executive Summary
4-Aminopyridine (4-AP), a voltage-gated potassium (Kv) channel blocker, is an established therapeutic for improving motor function in demyelinating diseases such as multiple sclerosis.[1] Emerging evidence strongly suggests that beyond its symptomatic effects, 4-AP possesses significant neuroprotective properties. These effects are attributed to a multifaceted mechanism of action that includes enhancing axonal conduction, reducing inflammation, promoting myelination, and mitigating glutamate-induced excitotoxicity.
In stark contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the neuroprotective properties of 4-Aminopyridine-N-oxide. While N-oxide derivatives of some compounds can act as prodrugs, there is currently no evidence to suggest that 4-Aminopyridine-N-oxide is converted to 4-AP in vivo. Metabolic studies of 4-AP in humans have not identified the N-oxide as a metabolite.[2][3] Therefore, a direct comparison based on experimental data is not feasible at this time. This guide will focus on the established neuroprotective profile of 4-Aminopyridine and will clearly delineate the existing data gap for its N-oxide counterpart.
Neuroprotective Properties of 4-Aminopyridine: A Data-Driven Overview
The neuroprotective effects of 4-AP have been investigated in various in vitro and in vivo models of neurological damage. The following sections summarize the key findings and the experimental protocols utilized in these studies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the neuroprotective effects of 4-Aminopyridine.
| Experimental Model | Parameter Measured | Treatment Group (4-AP) | Control Group | Percentage Change | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) - Optic Neuritis (ON) in mice | Clinical Score | Lower scores (improved) | Higher scores (worse) | Ameliorated clinical course | [1] |
| EAE-ON in mice | Inner Retinal Layer Degeneration | Reduced degeneration | Significant degeneration | Reduced axonal damage | [1] |
| Optic Nerve Crush in mice | Retinal Ganglion Cell Loss | Protected from loss | Significant loss | Neuroprotective effect | [2] |
| MOG-induced EAE in mice | Myelin Density in Optic Nerves | Increased density | Lower density | Enhanced myelination | [2] |
| Glutamate-induced stress in oligodendrocyte precursor cells | Cell Viability | Protected from toxicity | Significant cell death | Reduced glutamate toxicity | [2] |
| Retrospective study in MS patients (24 months) | Macular Retinal Nerve Fiber Layer (mRNFL) Thinning | Less thinning | Greater thinning | Reduced neurodegeneration | [2] |
| Amyloid-beta injected rat hippocampus | Microglial Activation | Suppressed activation | Heightened activation | Anti-inflammatory effect | |
| Amyloid-beta treated microglia supernatant on cultured neurons | Neuronal Viability | Less toxic | More toxic | Neuroprotective effect |
Mechanisms of Neuroprotection
4-Aminopyridine exerts its neuroprotective effects through several interconnected pathways. The primary and most well-understood mechanism is the blockade of voltage-gated potassium channels. However, recent studies have unveiled additional pathways contributing to its neuroprotective profile.
In demyelinated axons, the exposure of juxtaparanodal potassium channels leads to current leakage and conduction block. By blocking these channels, 4-AP restores action potential propagation, which is crucial for neuronal function and survival.
4-AP has been shown to modulate immune responses, which play a critical role in the pathology of many neurodegenerative diseases. It can suppress microglial activation and reduce the production of pro-inflammatory cytokines.
Studies have indicated that 4-AP can stabilize myelin and protect oligodendrocyte precursor cells from glutamate-induced toxicity. This effect is potentially mediated through the nuclear factor of activated T-cells (NFAT) signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments that have demonstrated the neuroprotective effects of 4-Aminopyridine.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To investigate the effect of 4-AP on the clinical course and retinal neurodegeneration in a mouse model of multiple sclerosis.
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: 4-AP is administered to the mice, often in their drinking water or via osmotic pumps, at a specified dose. A control group receives a vehicle solution.
-
Assessments:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis).
-
Optical Coherence Tomography (OCT): In vivo imaging of the retina is performed to measure the thickness of the retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL) as a surrogate for axonal and neuronal loss.
-
Histology: At the end of the experiment, optic nerves and spinal cords are collected for histological analysis to assess demyelination, inflammation, and axonal damage.
-
Optic Nerve Crush Model
-
Objective: To evaluate the direct neuroprotective effect of 4-AP on retinal ganglion cells and their axons in a model of traumatic nerve injury, independent of inflammation.
-
Animal Model: Mice or rats.
-
Surgical Procedure: Under anesthesia, the optic nerve is exposed and crushed with fine forceps for a defined period.
-
Treatment: 4-AP is administered systemically (e.g., intraperitoneal injection or in drinking water) before or after the crush injury.
-
Assessments:
-
Retinal Ganglion Cell (RGC) Quantification: After a set survival period, retinas are flat-mounted and stained with a marker for RGCs (e.g., Brn3a) to count the number of surviving neurons.
-
Axonal Transport: Anterograde tracers can be injected into the eye to assess the integrity of axonal transport along the optic nerve.
-
Histology: Optic nerve sections are analyzed for axonal damage and demyelination.
-
4-Aminopyridine-N-oxide: The Data Gap
A thorough search of the scientific literature did not yield any studies specifically investigating the neuroprotective properties of 4-Aminopyridine-N-oxide. Furthermore, metabolic studies of 4-Aminopyridine in humans have confirmed its primary metabolites to be 3-hydroxy-4-aminopyridine and its sulfate conjugate, with the parent drug being largely excreted unchanged.[2][3][4] 4-Aminopyridine-N-oxide was used as a reference standard in these studies but was not detected as a metabolite.[2]
This lack of data prevents any meaningful comparison of the neuroprotective effects of 4-Aminopyridine and its N-oxide. Future research is warranted to explore the pharmacological profile of 4-Aminopyridine-N-oxide, including its potential for neuroprotection and whether it undergoes any metabolic conversion to 4-Aminopyridine in vivo.
Conclusion
References
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings of Potassium Channel Blockers: A Comparative Guide Using 4-Aminopyridine as a Model
Disclaimer: This guide uses 4-Aminopyridine (4-AP) as a representative potassium channel blocker to illustrate the process of validating experimental findings with a secondary method. Extensive literature searches did not yield specific experimental data for 4-Aminopyridine 1-oxide. As a structural analog, 4-AP is presented here as a proxy to demonstrate the validation workflow. Researchers should validate any findings for this compound with specific experiments.
This guide provides a framework for researchers, scientists, and drug development professionals to validate primary experimental findings on potassium channel blockers, such as 4-Aminopyridine (4-AP), using a secondary, functional assay. The primary method detailed is whole-cell patch-clamp electrophysiology, which directly measures the effect of a compound on ion channel currents. The secondary method is calcium imaging, which assesses the downstream consequences of ion channel modulation on neuronal activity. This comparative approach provides a more robust validation of a compound's mechanism of action.
Data Presentation: Comparative Effects of Potassium Channel Blockers
The following table summarizes the electrophysiological effects of 4-Aminopyridine (4-AP) and a comparator potassium channel blocker, Tetraethylammonium (TEA), on neuronal potassium currents. This data is essential for establishing a baseline for validation with a secondary method.
| Compound | Concentration | Primary Effect on K+ Currents | Observed Electrophysiological Outcome |
| 4-Aminopyridine (4-AP) | 0.5 - 1 µM | Threshold for increasing compound action potential amplitude in injured spinal cord axons.[1][2][3] | Enhancement of neuronal excitability.[4] |
| 10 - 100 µM | Peak response for increasing compound action potential amplitude in injured axons.[1][2][3] | Broadening of action potential duration.[5] | |
| 100 µM | Increased excitability in GnRH neurons.[6] | Increased frequency of spontaneous synaptic activities.[6] | |
| 0.8 mM | Apparent dissociation constant (Kd) for blocking delayed K+ current at 0 mV.[7] | Voltage-dependent block of delayed rectifier K+ channels.[7] | |
| 1 mM | Inhibition of peak transient A-type potassium current by approximately 44%.[8] | Repetitive firing in some axons.[5] | |
| 1 - 5 mM | Inhibition of both transient outward K+ current and inward Na+ current in cerebellar granule cells. | - | |
| Tetraethylammonium (TEA) | 1 mM | Decreased excitability in GnRH neurons by broadening the action potential.[6] | Does not significantly alter individual action potential waveform when applied alone.[5] |
| 5 mM | Increased amplitude and duration of evoked spike potentials in colonic muscle. | Blocks a prolonged afterhyperpolarization following repetitive firing.[5] | |
| 10 mM | Inhibition of delayed rectifier K+ currents in peritoneal macrophages. | - |
Experimental Protocols
Primary Method: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effect of 4-Aminopyridine on voltage-gated potassium channels in cultured neurons.
Objective: To determine the dose-dependent inhibitory effect of 4-AP on outward potassium currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for micropipettes
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose (pH 7.3)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3)
-
4-Aminopyridine stock solution (e.g., 100 mM in water)
Procedure:
-
Prepare fresh external and internal solutions and filter-sterilize.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cultured neurons on coverslips in the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.
-
Record baseline potassium currents in the absence of the drug.
-
Perfuse the recording chamber with increasing concentrations of 4-Aminopyridine (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 5 mM) in the external solution.
-
At each concentration, record the potassium currents using the same voltage-step protocol.
-
After the final concentration, wash out the drug with the external solution and record recovery currents.
-
Analyze the data by measuring the peak outward current at each voltage step for each drug concentration and calculate the percentage of inhibition relative to the baseline.
Secondary Method: Calcium Imaging
This protocol measures the indirect, functional consequence of potassium channel blockade by 4-Aminopyridine on neuronal activity, as indicated by changes in intracellular calcium levels.
Objective: To validate the effect of 4-AP on neuronal excitability by measuring changes in the frequency and amplitude of calcium transients.
Materials:
-
Cultured neurons
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or genetically encoded GCaMP)
-
Imaging buffer (e.g., HEPES-buffered saline)
-
4-Aminopyridine stock solution
-
Fluorescence microscope with a camera and image acquisition software
Procedure:
-
Culture neurons on glass-bottom dishes suitable for imaging.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions. For example, incubate with Fluo-4 AM for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a set frequency (e.g., 1 Hz) for a stable period (e.g., 5-10 minutes).
-
Perfuse the chamber with a working concentration of 4-Aminopyridine (e.g., 100 µM) in the imaging buffer.
-
Continue to acquire fluorescence images to record changes in intracellular calcium dynamics.
-
After a set period of drug application (e.g., 10-15 minutes), wash out the drug with imaging buffer and record the recovery.
-
Analyze the data by identifying regions of interest (ROIs) corresponding to individual neurons and measuring the change in fluorescence intensity over time (ΔF/F0). Quantify the frequency and amplitude of calcium transients before, during, and after drug application.
Mandatory Visualization
Caption: Experimental workflow for validating a potassium channel blocker.
Caption: Signaling pathway of 4-Aminopyridine and validation points.
References
- 1. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. labshake.com [labshake.com]
- 6. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 3535-75-9|RUO [benchchem.com]
Unlocking Neurological Treatment: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-aminopyridine (4-AP) derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental frameworks used for their evaluation. 4-Aminopyridine, a potassium (K+) channel blocker, has paved the way for therapeutic advancements in neurological conditions like multiple sclerosis (MS) by improving nerve impulse conduction in demyelinated axons.[1][2] This guide synthesizes experimental data to offer a clear comparison of various 4-AP analogs, aiding in the rational design of more potent and selective therapeutic agents.
Mechanism of Action: Potassium Channel Blockade
The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[1][3] In healthy myelinated neurons, these channels are concentrated at the nodes of Ranvier and are involved in the repolarization phase of the action potential. However, in demyelinated neurons, the exposure of these channels along the axon leads to an excessive potassium ion efflux, which shortens the action potential and can lead to conduction failure.
4-AP and its derivatives physically obstruct the pore of these exposed Kv channels, prolonging the depolarization phase of the action potential. This extended depolarization allows for a greater influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine.[3] This restoration of nerve signal transmission is the basis for the clinical benefits observed in patients with demyelinating diseases.[1]
Caption: Mechanism of 4-Aminopyridine (4-AP) Action.
Comparative Analysis of 4-Aminopyridine Derivatives
The therapeutic efficacy of 4-AP is often limited by its side effects. This has prompted the development of various derivatives with improved potency, selectivity, and pharmacokinetic profiles. The following tables summarize the quantitative data on the inhibitory activity of several 4-AP derivatives against different voltage-gated potassium channels.
Table 1: Inhibitory Concentration (IC50) of 4-AP Derivatives on Kv1.1, Kv1.2, and Kv1.4 Channels
| Compound | Substitution | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.4 IC50 (µM) | Reference |
| 4-Aminopyridine (4-AP) | Unsubstituted | 242 | 399 | 399 | [4][5] |
| 3-methyl-4-aminopyridine (3Me4AP) | 3-methyl | ~35 | - | - | [6] |
| 3-fluoro-4-aminopyridine (3F4AP) | 3-fluoro | ~200 | - | - | [6] |
| 3-methoxy-4-aminopyridine (3MeO4AP) | 3-methoxy | ~600 | - | - | [6] |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | 3-trifluoromethyl | ~800 | - | - | [6] |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | 2-trifluoromethyl | ~12000 | - | - | [6] |
| 3-hydroxy-4-aminopyridine | 3-hydroxy | 7886 | 23652 | 23191 | [5] |
| 3-hydroxy-4-aminopyridine sulfate | 3-hydroxy sulfate | >50000 | - | >50000 | [5] |
Note: Some IC50 values are approximated from graphical data in the source. "-" indicates data not available.
Structure-Activity Relationship Insights:
-
Substitution at the 3-position: Small, electron-donating groups at the 3-position, such as a methyl group, appear to enhance potency. In contrast, bulkier or electron-withdrawing groups at this position, like methoxy and trifluoromethyl, tend to decrease activity compared to 4-AP.[6]
-
Substitution at the 2-position: Substitution at the 2-position, as seen with the trifluoromethyl group, dramatically reduces the inhibitory activity.[6]
-
Metabolites: The major metabolites of 4-AP, 3-hydroxy-4-aminopyridine and its sulfate conjugate, are significantly less potent than the parent compound.[5]
-
Lipophilicity and Steric Factors: The activity of 4-AP derivatives is highly related to their lipophilicity and steric volume.
Experimental Protocols
The evaluation of 4-aminopyridine derivatives involves a range of in vitro and in vivo experimental procedures to determine their efficacy, mechanism of action, and safety profile.
In Vitro Evaluation: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a gold standard for studying the effects of ion channel modulators.[7][8][9][10]
Objective: To measure the inhibitory effect of 4-AP derivatives on specific voltage-gated potassium channels expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines like HEK293).
Methodology:
-
Cell Preparation: Culture cells expressing the target potassium channel subtype (e.g., Kv1.1, Kv1.2).
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Data Recording: Clamp the cell membrane at a holding potential and apply a series of voltage steps to elicit potassium currents. Record the baseline currents.
-
Compound Application: Perfuse the cell with an external solution containing the 4-AP derivative at various concentrations.
-
Data Analysis: Measure the reduction in current amplitude at each concentration to determine the IC50 value.
Caption: General Experimental Workflow for 4-AP Derivative Evaluation.
In Vivo Evaluation: Animal Models of Neurological Disorders
Animal models are crucial for assessing the therapeutic potential and safety of 4-AP derivatives in a physiological context.
Objective: To evaluate the efficacy of 4-AP derivatives in restoring motor function or improving cognitive deficits in animal models of diseases like multiple sclerosis or Alzheimer's disease.
Example Model: Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis
-
Induction of EAE: Induce EAE in mice or rats by immunization with myelin-derived proteins or peptides.
-
Clinical Scoring: Monitor the animals daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and score them on a standardized scale.
-
Drug Administration: Once clinical signs are established, administer the 4-AP derivative or vehicle control to the animals (e.g., via oral gavage or intraperitoneal injection).
-
Behavioral Testing: Assess motor function using tests such as the rotarod test (motor coordination and balance) or open-field test (locomotor activity).
-
Electrophysiology (optional): Perform in vivo or ex vivo electrophysiological recordings from the spinal cord or brain to directly measure nerve conduction.
-
Histology: At the end of the study, collect central nervous system tissue for histological analysis to assess demyelination and inflammation.
Example Model: Scopolamine-Induced Amnesia for Cognitive Enhancement
-
Animal Training: Train rodents on a memory task, such as the elevated plus maze or Morris water maze.
-
Induction of Amnesia: Administer scopolamine, a muscarinic receptor antagonist, to induce a temporary memory deficit.
-
Drug Administration: Administer the 4-AP derivative or a standard nootropic drug (e.g., piracetam) before or after the scopolamine injection.
-
Memory Assessment: Re-test the animals on the memory task to determine if the 4-AP derivative can reverse the scopolamine-induced amnesia.[11][12]
Conclusion
The structure-activity relationship of 4-aminopyridine derivatives is a dynamic field of research with significant potential for the development of novel therapeutics for a range of neurological disorders. This guide highlights that modifications to the 4-aminopyridine scaffold, particularly at the 3-position, can significantly impact potency. The presented data and experimental protocols provide a framework for the rational design and evaluation of next-generation potassium channel blockers with enhanced efficacy and improved safety profiles. Future research will likely focus on developing derivatives with greater selectivity for specific Kv channel subtypes to minimize off-target effects and maximize therapeutic benefit.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminopyridine and Other Potassium Channel Blockers for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Potassium Channel Blockers
Potassium channels are crucial regulators of neuronal excitability. In demyelinating diseases like multiple sclerosis, the exposure of these channels on axons leads to potassium ion leakage, which impairs nerve impulse conduction.[1] Blockers of these channels, such as 4-Aminopyridine, can help restore nerve signal transmission. 4-AP is a non-selective blocker of voltage-gated potassium (Kv) channels and has been shown to improve motor function in patients with multiple sclerosis.[2][3] The development of 4-AP derivatives aims to enhance efficacy and reduce side effects, such as seizures, which are associated with non-selective potassium channel blockade.[4]
Mechanism of Action
4-Aminopyridine and its analogs exert their effects by physically occluding the pore of voltage-gated potassium channels. This blockade prolongs the duration of the action potential, allowing for more effective propagation of the nerve impulse across demyelinated segments of the axon.[5] The primary targets of 4-AP are the delayed rectifier type potassium channels.[6] Different derivatives of 4-AP may exhibit varying affinities for different Kv channel subtypes, leading to altered pharmacological profiles. For instance, some derivatives may show increased potency or a different side-effect profile compared to the parent compound.[4]
dot
Figure 1: Simplified signaling pathway of 4-Aminopyridine action on demyelinated axons.
Comparative Efficacy: Quantitative Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 4-Aminopyridine and its derivative, nerispirdine, on various voltage-gated potassium channels. A lower IC50 value indicates a higher potency.
| Compound | Potassium Channel Subtype | IC50 (µM) | Reference |
| 4-Aminopyridine | Kv1.1 | 3.6 | [7] |
| Kv1.2 | 3.7 | [7] | |
| Kv1.5 | 125.1 | [8] | |
| Nerispirdine | Kv1.1 | 3.6 | [7] |
| Kv1.2 | 3.7 | [7] |
Note: Data for 4-Aminopyridine 1-oxide is not currently available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of potassium channel blockers. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of a compound on the function of ion channels in a single cell.
Objective: To determine the IC50 of a test compound on a specific Kv channel subtype expressed in a cell line (e.g., Chinese Hamster Ovary cells).
Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the human K+ channel of interest (e.g., Kv1.1 or Kv1.2).
-
Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Drug Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 4-AP or its derivative).
-
Data Analysis: Measure the peak current at each voltage step before and after drug application. Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.[7]
dot
Figure 2: A generalized workflow for whole-cell patch-clamp experiments.
Nerve Conduction Velocity (NCV) Measurement in Animal Models
This in vivo or ex vivo technique assesses the ability of a compound to restore nerve function in a model of demyelination.
Objective: To measure the effect of a test compound on nerve conduction velocity in a rat model of sciatic nerve demyelination.
Methodology:
-
Animal Model: Induce demyelination in the sciatic nerve of rats, for example, by injection of lysophosphatidyl choline.[1]
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Surgical Exposure: Surgically expose the sciatic nerve.
-
Stimulation and Recording:
-
Place a stimulating electrode at the proximal end of the exposed nerve and a recording electrode at the distal end.
-
Deliver a supramaximal electrical stimulus and record the compound action potential (CAP).
-
-
Drug Administration: Administer the test compound systemically (e.g., intraperitoneally).
-
Data Acquisition: Record the latency of the CAP (time from stimulus to response) and measure the distance between the stimulating and recording electrodes.
-
Calculation: Calculate the nerve conduction velocity (NCV) using the formula: NCV (m/s) = Distance (mm) / Latency (ms).
-
Analysis: Compare the NCV before and after drug administration.[9]
dot
References
- 1. Nerve conduction during peripheral demyelination and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-Aminopyridine 1-Oxide Effects: A Comparative Guide Based on 4-Aminopyridine Activity in Diverse Cell Lines
Disclaimer: Direct experimental data for 4-Aminopyridine 1-oxide (4-APO) is limited in publicly available literature. This guide provides a comparative analysis of the well-documented effects of its parent compound, 4-aminopyridine (4-AP), across various cell lines. The data presented for 4-AP serves as a predictive framework for the potential biological activities of 4-APO, given their structural similarity. The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium (Kv) channels.[1]
This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation for the study of 4-APO and related compounds.
Comparative Efficacy of 4-Aminopyridine Across Various Cell Lines
The following tables summarize the observed effects of 4-aminopyridine on cell viability, apoptosis, and cell cycle progression in different cancer cell lines.
Table 1: Effect of 4-Aminopyridine on Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| U87 | Malignant Astrocytoma | Proliferation Assay | Dose-dependent | Inhibition of proliferation | |
| A172 | Malignant Astrocytoma | Proliferation Assay | Dose-dependent | Inhibition of proliferation | |
| MCF-7 | Breast Cancer | Viability Assay | Combination w/ Paclitaxel | Decreased viability | [2] |
| MDA-MB-231 | Breast Cancer | Viability Assay | Combination w/ Paclitaxel | Decreased viability | [2] |
| A549/CDDP | Cisplatin-resistant Lung Cancer | MTT Assay | 7 mM (IC50) | Suppressed cell viability | [3] |
| NB(4), HL-60, THP-1 | Acute Myeloid Leukemia | Proliferation Assay | Not specified | Inhibition of proliferation | |
| HepG2 | Liver Hepatoblastoma | Proliferation Assay | Not specified | Antiproliferative activity |
Table 2: Induction of Apoptosis by 4-Aminopyridine
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| U87 (wild-type p53) | Malignant Astrocytoma | TUNEL Assay | 4 mM (24h) | Apoptosis occurred | |
| A172 (mutant p53) | Malignant Astrocytoma | TUNEL Assay | 4 mM (24h) | No apoptosis | |
| MCF-7 | Breast Cancer | Annexin V/PI Assay | Combination w/ Paclitaxel | Increased apoptotic cell number | [2] |
| MDA-MB-231 | Breast Cancer | Annexin V/PI Assay | Combination w/ Paclitaxel | Increased apoptotic cell number | [2] |
| AML cell lines | Acute Myeloid Leukemia | Not specified | Not specified | Induces apoptosis | |
| A549/CDDP | Cisplatin-resistant Lung Cancer | Not specified | Not specified | Induced apoptosis | [3] |
Table 3: Influence of 4-Aminopyridine on Cell Cycle
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | Flow Cytometry | Not specified | G1 arrest | [2] |
| MDA-MB-231 | Breast Cancer | Flow Cytometry | Not specified | G1 arrest | [2] |
| A549/CDDP | Cisplatin-resistant Lung Cancer | Cell Cycle Analysis | Not specified | Blocked G1 to S and G2 transition | [3] |
| HepG2 | Liver Hepatoblastoma | Cell Cycle Analysis | Not specified | G2/M arrest |
Signaling Pathways Modulated by 4-Aminopyridine
4-Aminopyridine exerts its cellular effects through the modulation of several key signaling pathways, primarily initiated by the blockade of voltage-gated potassium channels.
Caption: Proposed signaling pathways affected by 4-Aminopyridine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
4-Aminopyridine (or 4-APO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-AP for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate for an additional 4 hours at 37°C in a CO2 incubator.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with 4-AP for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[1]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[6] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Reagents and Materials:
-
Treated and untreated cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a cell lysate to analyze the activation or expression levels of signaling pathway components.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PTEN, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.[8]
-
Transfer the separated proteins to a membrane.[8]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the effects of a compound like 4-APO on a cancer cell line.
References
- 1. static.igem.org [static.igem.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bio-protocol.org [bio-protocol.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Investigating the Specificity of 4-Aminopyridine for Kv Channel Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-Aminopyridine (4-AP) as a blocker of voltage-gated potassium (Kv) channel subtypes. Due to a lack of available scientific literature on the specific activity of 4-Aminopyridine 1-oxide, this guide will focus on the well-characterized parent compound, 4-Aminopyridine, and compare its activity with other relevant alternatives, supported by experimental data and detailed protocols.
Introduction to Kv Channels and the Importance of Subtype Specificity
Voltage-gated potassium (Kv) channels are a diverse family of transmembrane proteins crucial for regulating neuronal excitability, muscle contraction, and heart function. With over 40 known human Kv channel genes, the development of subtype-specific blockers is a significant goal in pharmacology for achieving targeted therapeutic effects with minimal side effects. 4-Aminopyridine (4-AP) is a broad-spectrum Kv channel blocker that has been investigated for its therapeutic potential in conditions like multiple sclerosis. Understanding its specificity across different Kv channel subtypes is essential for predicting its efficacy and potential off-target effects.
Quantitative Comparison of Kv Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-Aminopyridine (4-AP) and a common non-selective Kv channel blocker, Tetraethylammonium (TEA), for various Kv channel subtypes. Lower IC50 values indicate higher potency.
| Kv Channel Subtype | 4-Aminopyridine (4-AP) IC50 (µM) | Tetraethylammonium (TEA) IC50 (mM) |
| Kv1.1 | 170 - 242 | - |
| Kv1.2 | 230 - 399 | - |
| Kv1.4 | 399 | - |
| Kv2.1 | - | ~5 (external), ~0.2 (internal) |
| Kv3.1 | 29 | - |
| Kv3.2 | 100 | - |
| Kv7.4 | Enhances current at low concentrations, inhibits at higher concentrations | - |
| Kv7.5 | No significant effect observed | - |
Note: Data for this compound is not currently available in the reviewed scientific literature. The effect of 4-AP on Kv7.4 is complex, showing enhancement at lower concentrations and inhibition at higher concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and potency of Kv channel blockers.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.
Objective: To determine the IC50 value of a test compound by measuring the inhibition of Kv channel currents.
Materials:
-
Cells expressing the target Kv channel subtype (e.g., HEK293 or CHO cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH)
-
Test compound stock solution (e.g., 4-AP in external solution)
Procedure:
-
Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Record the baseline currents in the absence of the test compound.
-
-
Compound Application: Perfuse the recording chamber with increasing concentrations of the test compound, allowing sufficient time for equilibration at each concentration.
-
Recording of Inhibited Currents: At each concentration of the test compound, repeat the voltage-step protocol to record the inhibited Kv channel currents.
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each compound concentration.
-
Normalize the current amplitudes to the baseline current (in the absence of the compound).
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.
-
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific Kv channel subtype.
Materials:
-
Cell membranes prepared from cells expressing the target Kv channel subtype.
-
Radioligand known to bind to the target Kv channel (e.g., a radiolabeled toxin).
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes expressing the target Kv channel.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a separate set of wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Kv Channel Blocker Screening
In Vitro Evaluation of 4-Aminopyridine's Effects on Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the effects of 4-aminopyridine (4-AP) on key cytochrome P450 (CYP) enzymes. 4-Aminopyridine, a potassium channel blocker used in the management of conditions like multiple sclerosis, is primarily excreted unchanged in urine, suggesting it is not extensively metabolized by CYP enzymes.[1] However, understanding its potential to inhibit or induce these critical drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs).[1] This guide synthesizes available experimental data on 4-AP and compares its effects with those of well-established, prototypical CYP inhibitors and inducers.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory and inductive effects of 4-aminopyridine on various cytochrome P450 isoforms. For comparative context, data for prototypical inhibitors and inducers are also provided. It is important to note that the data for comparator compounds may originate from different studies and experimental conditions.
Table 1: In Vitro Inhibition of Human CYP Enzymes by 4-Aminopyridine and Prototypical Inhibitors
| CYP Isoform | 4-Aminopyridine (4-AP) | Prototypical Inhibitor | Inhibitor IC50 (µM) |
| CYP1A2 | No direct inhibition up to 30 µM[1] | Fluvoxamine | < 10[2] |
| CYP2A6 | No direct inhibition up to 30 µM[1] | --- | --- |
| CYP2B6 | No direct inhibition up to 30 µM[1] | Ticlopidine | Potent reversible/mechanism-based inhibitor[3] |
| CYP2C8 | No direct inhibition up to 30 µM[1] | --- | --- |
| CYP2C9 | No direct inhibition up to 30 µM[1] | Sulfaphenazole | 0.150[4] |
| CYP2C19 | No direct inhibition up to 30 µM[1] | --- | --- |
| CYP2D6 | No direct inhibition up to 30 µM[1] | Paroxetine | 0.34 (with pre-incubation)[5][6] |
| CYP2E1 | IC50: 125 µM (estimated) ; 12% inhibition at 30 µM[1] | Disulfiram, Diethyldithiocarbamate | Known inhibitors[7] |
| CYP3A4/5 | No direct inhibition up to 30 µM[1] | Ketoconazole | 0.029[4] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Data for 4-aminopyridine is sourced from a single comprehensive in vitro study.[1][8] Data for prototypical inhibitors are from various sources and may have been generated under different experimental conditions.
Table 2: In Vitro Induction of Human CYP Enzymes by 4-Aminopyridine and Prototypical Inducers
| CYP Isoform | 4-Aminopyridine (4-AP) | Prototypical Inducer |
| CYP1A2 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | Omeprazole[9][10] |
| CYP2B6 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | Phenobarbital[9][10] |
| CYP2C9 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | Rifampicin[9][10] |
| CYP2C19 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | Rifampicin[9][10] |
| CYP2E1 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | --- |
| CYP3A4/5 | Little to no effect; enzyme activities approximately equivalent to vehicle control[1][8] | Rifampicin[9][10] |
The study on 4-aminopyridine concluded that it had little or no effect on the induction of the tested CYP enzymes.[1][8] Prototypical inducers are listed for comparative purposes as positive controls typically used in such assays.[9][10]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
CYP450 Inhibition Assay (Direct and Time-Dependent)
This assay evaluates the potential of a test compound to directly inhibit the activity of CYP enzymes.
-
Test System : Pooled human liver microsomes are used as the source of CYP enzymes.[1]
-
Test Compound Concentrations : 4-aminopyridine was tested at concentrations ranging from 0.03 to 30 µM.[1] Prototypical inhibitors are typically tested over a range of concentrations to determine the IC50 value.
-
Incubation :
-
Direct Inhibition (0-minute pre-incubation) : The test compound, human liver microsomes, and a specific CYP substrate are incubated together with an NADPH-regenerating system.[1][7]
-
Time-Dependent Inhibition (30-minute pre-incubation) : The test compound is pre-incubated with human liver microsomes and an NADPH-regenerating system for 30 minutes before the addition of the CYP substrate.[1][7]
-
-
Substrate Reactions : Specific probe substrates are used for each CYP isoform to measure its activity. The concentrations of these substrates are typically close to their Michaelis-Menten constant (Km).[1]
-
Analysis : The formation of the metabolite of the probe substrate is measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1]
-
Data Interpretation : The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. A decrease in metabolite formation indicates inhibition. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.[11]
CYP450 Induction Assay
This assay assesses the potential of a test compound to increase the expression of CYP enzymes.
-
Test System : Primary cultures of freshly isolated human hepatocytes are used.[1]
-
Test Compound Concentrations : 4-aminopyridine was tested at concentrations of 0.025, 0.25, 2.5, and 25 µM.[1] Prototypical inducers are used as positive controls.[9]
-
Treatment : Hepatocytes are treated with the test compound or vehicle control for a period of 48 to 72 hours, with the medium being replaced every 24 hours.[12]
-
Measurement of Induction :
-
Enzyme Activity : After the treatment period, the cells are incubated with a cocktail of probe substrates for various CYP enzymes. The rate of metabolite formation is measured by HPLC-MS/MS to determine the enzymatic activity.[12]
-
mRNA Expression : Alternatively, the induction of CYP enzymes can be measured by quantifying the levels of specific CYP mRNA using quantitative real-time polymerase chain reaction (qRT-PCR).[9]
-
-
Data Interpretation : The enzyme activity or mRNA levels in cells treated with the test compound are compared to those in cells treated with a vehicle control. The results are often expressed as a fold-induction over the control. A significant increase indicates that the compound is an inducer.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for CYP450 induction and a typical experimental workflow for in vitro CYP450 inhibition assays.
Caption: General signaling pathway of xenobiotic-mediated CYP450 enzyme induction.
Caption: Experimental workflow for an in vitro CYP450 inhibition assay.
References
- 1. Novel natural inhibitors of CYP1A2 identified by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP2E1 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminopyridine 1-oxide: A Comparative Analysis of Off-Target Effects Against 4-Aminopyridine
A comprehensive review of the available toxicological and pharmacological data reveals a significant disparity in our understanding of the off-target effects of 4-Aminopyridine (4-AP) compared to its derivative, 4-Aminopyridine 1-oxide. While 4-AP is a well-characterized potassium channel blocker with a known profile of adverse effects, data on the specific off-target profile of this compound is notably scarce, primarily identifying it as an impurity in fampridine formulations.
This guide provides a detailed comparison of the known off-target effects of 4-AP and highlights the current knowledge gap regarding this compound, offering a crucial resource for researchers, clinicians, and drug development professionals.
Summary of Off-Target Effects
| Feature | 4-Aminopyridine (4-AP) | This compound |
| Primary Target | Voltage-gated potassium (Kv) channels | Largely uncharacterized |
| Neurological Off-Target Effects | Seizures, dizziness, confusion, tremor, paresthesia, insomnia, agitation[1][2][3] | Data not available |
| Cardiovascular Off-Target Effects | Tachycardia, hypertension[1] | Data not available |
| Gastrointestinal Off-Target Effects | Nausea, vomiting, abdominal discomfort[1] | Data not available |
| Other Off-Target Effects | Diaphoresis (excessive sweating), urinary tract infections[1] | Potential genotoxicity has been raised as a concern for impurities in fampridine. |
| Toxicity Profile | Narrow therapeutic index; overdose can be fatal.[1][4] LD50 (oral, rat): 20-29 mg/kg.[5] | Limited data available; identified as a potentially genotoxic impurity. |
Detailed Comparison
4-Aminopyridine (4-AP)
4-Aminopyridine is a non-selective blocker of voltage-gated potassium channels.[6] This mechanism of action, while therapeutically beneficial in conditions like multiple sclerosis by enhancing nerve signal conduction, also underlies its significant off-target effects.
Neurological Effects: The central nervous system is a primary site for 4-AP's off-target activity. Due to its ability to cross the blood-brain barrier and modulate neuronal excitability, common side effects include dizziness, paresthesia, insomnia, and confusion.[1] At higher doses, the risk of seizures increases significantly, which is a major dose-limiting factor.[1][2]
Cardiovascular and Other Systemic Effects: 4-AP can also affect the cardiovascular system, with reports of tachycardia and hypertension.[1] Other notable side effects include gastrointestinal issues like nausea and abdominal discomfort, as well as diaphoresis.[1]
Toxicity: 4-AP has a narrow therapeutic window, and overdose can lead to severe toxicity, including life-threatening seizures.[1][3] The oral lethal dose (LD50) in rats is reported to be between 20 and 29 mg/kg.[5]
This compound
In stark contrast to its parent compound, there is a significant lack of publicly available data on the specific pharmacological and toxicological profile of this compound. It is primarily recognized as a chemical derivative of 4-AP and an impurity found in the extended-release formulation of 4-AP, known as fampridine.
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section details a representative experimental protocol for assessing the off-target effects of a compound like 4-AP on voltage-gated potassium channels, a key area for potential off-target activity.
In Vitro Electrophysiology: Patch-Clamp Assay for Kv1.1 Channel Activity
-
Objective: To determine the inhibitory effect of a test compound on the human Kv1.1 potassium channel expressed in a stable cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably expressing the human Kv1.1 channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 300 ms is applied to elicit Kv1.1 currents.
-
Compound Application: The test compound is applied at various concentrations (e.g., 0.1, 1, 10, 100 µM) via a perfusion system.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the baseline current. The concentration-response curve is fitted to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
Signaling Pathways and Logical Relationships
The primary mechanism of action for 4-AP involves the direct blockade of voltage-gated potassium channels, which alters neuronal excitability. The following diagram illustrates this fundamental interaction.
Figure 1. Mechanism of 4-AP action and subsequent off-target effects.
The following diagram illustrates the current knowledge gap concerning this compound.
Figure 2. Comparison of knowledge on 4-AP and 4-AP 1-oxide.
Conclusion
The available evidence clearly indicates that 4-Aminopyridine possesses a well-documented profile of off-target effects, primarily stemming from its non-selective blockade of voltage-gated potassium channels. These effects are dose-dependent and can lead to significant neurological and systemic adverse events.
In contrast, this compound remains a largely uncharacterized compound from a pharmacological and toxicological standpoint. Its identification as a potentially genotoxic impurity in fampridine underscores the critical need for further investigation. Without dedicated studies to assess its activity on various biological targets, it is not possible to definitively state whether its off-target effects differ from those of 4-AP. Future research should prioritize a comprehensive in vitro and in vivo characterization of this compound to fill this significant knowledge gap and ensure the safety of pharmaceutical formulations containing 4-AP.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 6. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
Safety Operating Guide
Navigating the Disposal of 4-Aminopyridine 1-oxide: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Aminopyridine 1-oxide, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of this compound, a compound for which specific disposal information is limited. In the absence of direct data, a cautious approach is mandated, treating it with the same level of hazard as its parent compound, 4-Aminopyridine, and adhering to general hazardous waste regulations.
Hazard Profile and Regulatory Context
4-Aminopyridine is classified as a highly toxic and environmentally hazardous substance.[1][2] It is fatal if swallowed and toxic in contact with skin or if inhaled.[2] Furthermore, it causes severe skin burns, eye damage, and is toxic to aquatic life with long-lasting effects.[1] Given these properties, both the parent compound and its 1-oxide derivative must be managed as hazardous waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
| Hazard Classification (for 4-Aminopyridine as a proxy) | GHS Pictograms | Hazard Statements |
| Acute Toxicity, Oral | Danger | H300: Fatal if swallowed[1] |
| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage[5] |
| Hazardous to the Aquatic Environment | Warning | H411: Toxic to aquatic life with long lasting effects[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[6] A face shield may be necessary for splash protection.[6] All handling of the waste should be conducted within a certified chemical fume hood.[7]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be made of a material compatible with the chemical.
-
The container must be kept closed at all times except when adding waste.[7]
3. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[3]
-
The label must clearly identify the contents as "this compound" and list any other components of the waste stream.
-
Include the approximate concentration and volume of the waste.
-
Indicate the associated hazards using appropriate pictograms or a written description (e.g., "Toxic," "Corrosive," "Environmental Hazard").[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[3]
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[8]
5. Disposal Request and Pickup:
-
Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.[7]
6. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate the area and alert others.
-
If the spill is small and you are trained and equipped to handle it, use an absorbent material to contain and clean up the spill. All spill cleanup materials must be disposed of as hazardous waste.[8]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[7]
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 4-Aminopyridine 1-oxide
Hazard Identification and Personal Protective Equipment (PPE)
4-Aminopyridine 1-oxide is classified as a dangerous good for transport and is expected to be a toxic substance.[1] Handling requires strict adherence to safety protocols to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Double-gloving with chemical-resistant gloves (e.g., nitrile) | A fully buttoned laboratory coat | Work in a certified chemical fume hood. If the fume hood is not available or there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter is recommended. |
| Handling solid compound | Chemical safety goggles | Double-gloving with chemical-resistant gloves (e.g., nitrile) | A fully buttoned laboratory coat | Work in a certified chemical fume hood. |
| Handling solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | A fully buttoned laboratory coat | Work in a well-ventilated area. A chemical fume hood is recommended. |
| Spill cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | A fully buttoned laboratory coat | Work in a well-ventilated area. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
Operational Plan:
-
Preparation:
-
Before starting any work, ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste bags.
-
-
Handling:
-
Always handle this compound in a designated area, preferably within a certified chemical fume hood.[3]
-
When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly sealed.
-
Disposal Plan:
-
Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, pipette tips, and gloves, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
